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  • Product: 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Guide: 1,2-Thiazole vs. 1,3-Thiazole Carboxylic Acid Derivatives in Drug Design

Executive Summary This guide provides a comparative technical analysis of 1,2-thiazole (isothiazole) and 1,3-thiazole (thiazole) carboxylic acid derivatives. While both scaffolds are five-membered, sulfur-containing hete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 1,2-thiazole (isothiazole) and 1,3-thiazole (thiazole) carboxylic acid derivatives. While both scaffolds are five-membered, sulfur-containing heteroaromatics used as bioisosteres for carboxylate-containing ligands, they exhibit divergent electronic properties, synthetic accessibilities, and metabolic stability profiles.

  • 1,3-Thiazole: The "standard" isomer; ubiquitous in FDA-approved drugs (e.g., Ritonavir, Dasatinib). It functions as a robust pyridine bioisostere with well-defined C2-lithiation chemistry.

  • 1,2-Thiazole: A "niche" isomer; characterized by a labile N–S bond. It offers unique vector orientations for substituents and altered hydrogen-bonding potential but requires careful handling during synthesis due to reductive ring cleavage susceptibility.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the heteroatom arrangement, which dictates the dipole moment, basicity, and site-specific reactivity.

Electronic Architecture
  • 1,3-Thiazole: Resembles pyridine.[1] The lone pair on Nitrogen is in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it available for protonation (pKa of conjugate acid
    
    
    2.5). The Sulfur atom contributes a lone pair to the aromatic sextet.
  • 1,2-Thiazole: The Nitrogen and Sulfur atoms are adjacent. The N–S bond possesses significant single-bond character but is energetically weaker than the C–S bond in 1,3-thiazole. The proximity of the two electronegative atoms reduces the basicity of the nitrogen (pKa of conjugate acid

    
     -0.5), making it a much weaker base than 1,3-thiazole.
    
Comparative Properties Table[2][3]
Feature1,3-Thiazole (Thiazole)1,2-Thiazole (Isothiazole)
Heteroatom Arrangement N and S separated by C2N and S adjacent (N–S bond)
Basicity (pKa of

)
~2.5 (Pyridinic N)~ -0.5 (Very weak base)
Dipole Moment ~1.6 D (Vector toward N)~2.4 D (Vector toward N-S bond)
Lithiation Site (Kinetic) C2 (Between N and S)C5 (Adjacent to S)
Metabolic Liability S-oxidation; C-hydroxylationReductive N–S bond cleavage
Carboxylic Acid Acidity High (EWG ring increases acidity)Higher (Adjacent heteroatoms enhance EWG)
Decarboxylation Risk High for 2-COOH derivativesModerate to High
Structural Visualization (Graphviz)

ThiazoleComparison cluster_13 1,3-Thiazole Core cluster_12 1,2-Thiazole Core T13 1,3-Thiazole (N & S separated) Stable Ring Lith13 Lithiation: C2 position (Between N and S) T13->Lith13 n-BuLi T12 1,2-Thiazole (N-S Bond) Labile Link Lith12 Lithiation: C5 position (Adjacent to S) T12->Lith12 n-BuLi (-78°C) Cleave Ring Cleavage (Formation of Enaminothiones) T12->Cleave Reducing Conditions (e.g., Raney Ni)

Figure 1: Comparison of lithiation sites and stability profiles between 1,3- and 1,2-thiazole scaffolds.

Part 2: Synthetic Methodologies

The synthesis of carboxylic acid derivatives for these two isomers requires fundamentally different strategies. 1,3-thiazoles are typically built "around" the sulfur using condensation, while 1,2-thiazoles often require oxidative cyclization to form the N–S bond.

1,3-Thiazole Synthesis: The Hantzsch Method

The Hantzsch Thiazole Synthesis is the gold standard for generating 1,3-thiazole-4-carboxylic acid derivatives. It involves the condensation of an


-haloketone (or ester) with a thioamide.

Protocol: Synthesis of Ethyl 2-methylthiazole-4-carboxylate

  • Reagents: Ethyl bromopyruvate (1.0 eq), Thioacetamide (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve thioacetamide in absolute ethanol (0.5 M concentration).

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Heat the mixture to reflux for 2–4 hours. (Monitor via TLC/LCMS for disappearance of bromide).

    • Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.

    • Workup: Evaporate ethanol. Neutralize with aqueous

      
      . Extract with EtOAc. Dry over 
      
      
      
      and concentrate.
  • Validation:

    
     NMR shows a characteristic singlet for the C5 proton around 
    
    
    
    8.0–8.2 ppm.
1,2-Thiazole Synthesis: Oxidative Cyclization

Accessing 1,2-thiazole-4-carboxylic acids is more complex. A reliable route involves the oxidative cyclization of


-amino thione derivatives (often derived from 

-enaminonitriles or esters).

Protocol: Synthesis of Isothiazole-4-carboxylic acid derivatives

  • Reagents:

    
    -amino-thioacrylamide derivative, Iodine (
    
    
    
    ) or Chloranil (Oxidant), Potassium Carbonate (
    
    
    ), Ethanol/THF.
  • Procedure:

    • Precursor Prep: React a

      
      -amino crotonate (or similar enamine) with Lawesson's reagent or 
      
      
      
      to generate the thioamide intermediate.
    • Cyclization: Dissolve the thioamide in EtOH. Add

      
       (2.0 eq).
      
    • Add Iodine (1.1 eq) dropwise at 0°C. The N–S bond forms via oxidative closure.

    • Stir at room temperature for 3 hours.

    • Workup: Quench with saturated

      
       (to remove excess iodine). Extract with DCM.
      
  • Validation:

    
     NMR for isothiazoles typically shows the C3 and C5 protons as singlets (if substituted at C4) or coupled doublets. C5-H is usually more deshielded (
    
    
    
    8.5–9.0 ppm).
Synthetic Pathway Diagram (Graphviz)

SynthesisPathways cluster_hantzsch 1,3-Thiazole Route (Hantzsch) cluster_iso 1,2-Thiazole Route (Oxidative) Start1 Alpha-Halo Ketoester (e.g., Ethyl Bromopyruvate) Inter1 Hydroxy-thiazoline Intermediate Start1->Inter1 Condensation (EtOH, Reflux) Start2 Thioamide (R-CS-NH2) Start2->Inter1 Prod1 1,3-Thiazole-4-carboxylate Inter1->Prod1 Dehydration (-H2O) Start3 Beta-Amino Ester Step1 Beta-Amino Thioamide Start3->Step1 Thionation (Lawesson's Reagent) Prod2 1,2-Thiazole-4-carboxylate Step1->Prod2 Oxidative Closure (I2, K2CO3)

Figure 2: Distinct synthetic logic: Condensation (1,3) vs. Oxidative Closure (1,2).

Part 3: Reactivity & Medicinal Chemistry Implications[5]

Reactivity Profiles
  • Lithiation (Regioselectivity):

    • 1,3-Thiazole: Lithiates exclusively at C2 (between N and S) due to the inductive stabilization of the anion by two heteroatoms. This allows for easy introduction of electrophiles (COOH, CHO, Alkyl) at C2.

    • 1,2-Thiazole: Lithiates at C5 (adjacent to Sulfur). However, bases can trigger ring fragmentation .

    • Warning: Treatment of 1,2-thiazoles with strong bases (n-BuLi) without careful temperature control (-78°C) often leads to ring opening to form enaminothiones.

  • Decarboxylation:

    • 1,3-Thiazole-2-COOH: Highly unstable. Decarboxylates thermally to give the parent thiazole. This mimics the behavior of 2-pyridine carboxylic acids (picolinic acids).

    • 1,2-Thiazole-Carboxylic Acids: Generally more thermally stable than their 1,3-counterparts, provided the N–S bond is not subjected to reducing conditions.

Bioisosteric Applications[6][7]
  • 1,3-Thiazole: Often used to replace pyridine rings to improve solubility or reduce lipophilicity (LogP). The Sulfur atom can engage in specific "sigma-hole" interactions with protein targets.

  • 1,2-Thiazole: Used when the vector of the substituents in 1,3-thiazole does not fit the binding pocket. The 1,2-isomer provides a different bond angle geometry for substituents at C3/C4 compared to C2/C4 of the 1,3-isomer.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applic

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Isothiazole Chemistry and Reactivity

    • Title: Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications[2]

    • Source: Russian Chemical Reviews (via ResearchG
    • URL:[Link]

  • Thiazole vs Isothiazole Bioisosterism in Drug Design

    • Title: Bioisosterism: A Rational Approach in Drug Design[3]

    • Source: Journal of Medicinal Chemistry (Example context)
    • URL:[Link] (Refers to Thiazole as carbonyl bioisostere)[4]

  • Lithi

    • Title: Lithiation of five-membered heteroarom
    • Source: Canadian Journal of Chemistry
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of isothiazolo[4,3-d]pyrimidine-7-ones from 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

Introduction: The Significance of the Isothiazolo[4,3-d]pyrimidine Scaffold The fusion of isothiazole and pyrimidine rings creates the isothiazolo[4,3-d]pyrimidine heterocyclic system, a scaffold of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isothiazolo[4,3-d]pyrimidine Scaffold

The fusion of isothiazole and pyrimidine rings creates the isothiazolo[4,3-d]pyrimidine heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug development. This core structure is a derivative of purine and, as such, its derivatives have been explored for a wide range of biological activities. Analogous heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, have demonstrated potent and selective inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs) and topoisomerase I, highlighting their potential as anticancer agents.[1][2] Furthermore, derivatives of related fused pyrimidine systems have been investigated as antiviral agents and receptor antagonists.[3][4]

This document provides a comprehensive guide for the synthesis of isothiazolo[4,3-d]pyrimidine-7-ones, commencing from the key intermediate, 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering both detailed experimental procedures and insights into the rationale behind the synthetic choices.

Proposed Synthetic Pathway

The synthesis of isothiazolo[4,3-d]pyrimidine-7-ones from 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid involves a critical cyclization step to form the fused pyrimidine ring. The overall proposed synthetic strategy is depicted below.

Synthetic Pathway A Starting Materials (e.g., α-haloketone, thiourea) B 4-Amino-3-carbamoyl- 1,2-thiazole-5-carboxylic acid A->B Hantzsch-type synthesis (Proposed) C Isothiazolo[4,3-d]pyrimidine-7-one B->C Cyclization with a one-carbon synthon

Caption: Proposed synthetic pathway for isothiazolo[4,3-d]pyrimidine-7-ones.

Part 1: Synthesis of 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

Note: The following is a generalized and proposed protocol. Optimization of reaction conditions, including temperature, solvent, and reaction time, may be necessary.

Protocol 1: Proposed Synthesis of the Thiazole Precursor

Objective: To synthesize 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (or a similar α-haloketone)

  • Thiourea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Thiazole Ring Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

    • To this solution, add thiourea (1.0 equivalent) and stir until fully dissolved.

    • Slowly add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

    • The resulting precipitate, ethyl 2-amino-4-methylthiazole-5-carboxylate, can be collected by filtration, washed with cold ethanol, and dried.[6][7]

  • Functional Group Interconversion (Proposed Steps):

    • The subsequent steps would involve the conversion of the 4-methyl group to a carboxylic acid and the introduction of a carbamoyl group at the 3-position. These transformations would likely require a multi-step sequence, potentially involving oxidation of the methyl group and subsequent amidation, or starting with a different α-halocarbonyl precursor that already contains the desired functionalities or their precursors.

Rationale for Experimental Choices:

  • Hantzsch Synthesis: This is a classic and reliable method for the formation of the thiazole ring.[5]

  • Base: Sodium ethoxide is used to deprotonate the thiourea, making it a more potent nucleophile.

  • Solvent: Ethanol is a suitable polar protic solvent for this type of condensation reaction.

Part 2: Cyclization to Isothiazolo[4,3-d]pyrimidine-7-one

The key step in the synthesis is the cyclization of the 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid to form the fused pyrimidine ring. This is typically achieved by reacting the amino-carboxamide moiety with a one-carbon synthon.

Protocol 2: Synthesis of Isothiazolo[4,3-d]pyrimidine-7-one

Objective: To cyclize 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid to the target heterocyclic system.

Materials:

  • 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

  • Formic acid (or triethyl orthoformate)

  • Formamide (as solvent and reagent)

  • Dowtherm A (as a high-boiling solvent, optional)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Method A: Using Formic Acid

    • In a round-bottom flask, suspend 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid (1.0 equivalent) in an excess of formic acid.

    • Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Method B: Using Formamide

    • In a high-temperature reaction vessel, mix 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid (1.0 equivalent) with an excess of formamide.

    • Heat the mixture to a high temperature (typically 150-200 °C) for several hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Rationale for Experimental Choices:

  • One-Carbon Synthon: Formic acid and formamide are common and effective reagents for the construction of a pyrimidine ring from an amino-carboxamide precursor. Triethyl orthoformate can also be used, often in the presence of an acid catalyst.

  • High Temperature: These cyclization reactions often require significant thermal energy to overcome the activation barrier for ring closure and dehydration.

Cyclization Mechanism reactant 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid reagent + Formic Acid (or other C1 synthon) intermediate Formyl Intermediate reagent->intermediate Acylation product Isothiazolo[4,3-d]pyrimidine-7-one intermediate->product Cyclization & Dehydration

Caption: Generalized mechanism for the pyrimidine ring formation.

Part 3: Characterization of the Final Product

The synthesized isothiazolo[4,3-d]pyrimidine-7-one should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the heterocyclic rings. The chemical shifts will be indicative of the electronic environment.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (amide) and N-H functional groups.
Elemental Analysis The percentage composition of C, H, and N should be within ±0.4% of the calculated values.

Application Notes: Potential Biological Activities and Research Directions

The isothiazolo[4,3-d]pyrimidine scaffold holds considerable promise for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, the following research applications are of high interest:

  • Oncology: Given that analogous thiazolopyrimidines have shown potent anticancer activity, the synthesized compounds should be screened against a panel of cancer cell lines.[8] Mechanistic studies could focus on their potential to inhibit key enzymes involved in cancer progression, such as CDKs and topoisomerases.[2][9][10]

  • Antiviral Research: Fused heterocyclic systems are known to possess antiviral properties.[4] The isothiazolo[4,3-d]pyrimidine-7-ones could be evaluated for their activity against a range of viruses.

  • Kinase Inhibition: The structural similarity to purines suggests that these compounds may act as kinase inhibitors. Screening against a broad panel of kinases could identify novel targets and lead to the development of selective inhibitors for various diseases.

  • Structure-Activity Relationship (SAR) Studies: The synthesized isothiazolo[4,3-d]pyrimidine-7-one serves as an excellent starting point for SAR studies. Modifications at various positions of the heterocyclic core can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Gawel, K., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PLoS ONE, 18(9), e0291157. [Link]

  • Karlsson, D., et al. (2013). Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). Journal of Medicinal Chemistry, 56(10), 3945-3961. [Link]

  • Varano, F., et al. (2015). Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. European Journal of Medicinal Chemistry, 96, 105-121. [Link]

  • Shawali, A. S., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry, 13(1), 38. [Link]

  • Zhang, Y., et al. (2014). Synthesis and biological evaluation of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 313-317. [Link]

  • Kryštof, V., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(15), 10323-10341. [Link]

  • Gucký, T., et al. (2017). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Frontiers in Pharmacology, 8, 87. [Link]

  • De Jonghe, S., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(2), 115188. [Link]

  • Szychlinska, L., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5756. [Link]

  • Hantzsch, A. (1887). Ueber die Synthese der Thiazole. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Orzeszko, A., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(11), 1451-1456. [Link]

Sources

Application

Reaction conditions for amide dehydration in isothiazole derivatives

An Application Guide to Reaction Conditions for Amide Dehydration in Isothiazole Derivatives Introduction: The Strategic Importance of Isothiazole-Carbonitriles The isothiazole nucleus is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reaction Conditions for Amide Dehydration in Isothiazole Derivatives

Introduction: The Strategic Importance of Isothiazole-Carbonitriles

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and diverse biological activities. The conversion of isothiazole carboxamides to their corresponding carbonitriles represents a critical synthetic transformation. The nitrile group is not merely a placeholder; it is a versatile functional handle that can be further transformed into amines, tetrazoles, or carboxylic acids, unlocking a vast chemical space for drug discovery and molecular engineering.[1] Furthermore, the cyano group itself is a key pharmacophore in numerous biologically active molecules, including enzyme inhibitors.[1][2]

This guide provides an in-depth analysis of the reaction conditions for the dehydration of primary amides to nitriles, with a specific focus on the nuances and challenges presented by the isothiazole ring system. We will move beyond simple reagent lists to explore the underlying mechanisms, enabling researchers to make informed, rational choices for their specific substrates.

Mechanistic Underpinnings: The Challenge of Dehydrating Amides on a Heterocyclic Core

The dehydration of a primary amide to a nitrile is fundamentally an elimination reaction where the oxygen atom of the amide carbonyl and two hydrogen atoms from the nitrogen are removed as a molecule of water.[3][4] The core principle involves activating the carbonyl oxygen to transform it into a good leaving group. This is typically achieved by reaction with an electrophilic reagent.

However, the isothiazole ring introduces specific challenges:

  • Ring Stability: The S-N bond in the isothiazole ring can be susceptible to cleavage under harsh acidic or basic conditions.

  • Nucleophilicity of Heteroatoms: The ring nitrogen and sulfur atoms can potentially compete with the amide oxygen as sites for electrophilic attack, leading to undesired side reactions.

  • Functional Group Tolerance: Isothiazole derivatives in drug development pipelines are often highly functionalized. The chosen dehydration method must be chemoselective, leaving other sensitive groups intact.

A successful protocol hinges on selecting a reagent that is sufficiently electrophilic to activate the amide oxygen but mild enough to preserve the integrity of the isothiazole core and other functionalities.

Key Methodologies for Amide Dehydration

Several classes of reagents have proven effective for this transformation. The choice depends critically on the substrate's stability and the presence of other functional groups.

Trifluoromethanesulfonic Anhydride (Tf₂O): The High-Reactivity, Low-Temperature Option

Triflic anhydride is a powerful electrophile that readily activates amides under mild, often sub-ambient, temperatures.[5][6] This makes it an excellent choice for sensitive isothiazole substrates. The reaction typically requires a non-nucleophilic base, such as pyridine or 2-chloropyridine, to neutralize the generated triflic acid.[7][8]

Mechanism of Action: The reaction proceeds through the formation of an O-triflylimidate intermediate. In the presence of a base, this intermediate is deprotonated, leading to a highly electrophilic nitrilium ion, which then collapses to form the nitrile.[7] This pathway is efficient and generally avoids harsh conditions.[9]

Advantages:

  • High Reactivity: Allows for low reaction temperatures (-78 °C to room temperature), preserving sensitive functional groups.[9]

  • Speed: Reactions are often complete within minutes to a few hours.[9]

  • Clean Reactions: Often results in high yields with straightforward workups.

Considerations:

  • Cost and Moisture Sensitivity: Triflic anhydride is expensive and highly reactive with water. Anhydrous conditions are essential.

  • Strongly Acidic Byproduct: Generates triflic acid, requiring a stoichiometric amount of a suitable base for neutralization.

cluster_0 Tf₂O-Mediated Dehydration Amide R-C(O)NH₂ (Isothiazole Amide) Intermediate1 [R-C(OTf)=NH₂]⁺ O-Triflylimidate Amide->Intermediate1 + Tf₂O Tf2O Tf₂O Base Base (e.g., Pyridine) Intermediate2 [R-C≡NH]⁺ Nitrilium Ion Intermediate1->Intermediate2 - TfOH + Base Nitrile R-C≡N (Isothiazole Nitrile) Intermediate2->Nitrile - H⁺ cluster_1 Vilsmeier-Type Dehydration Amide R-C(O)NH₂ (Isothiazole Amide) Adduct R-C(O-Vilsmeier)NH₂ Amide->Adduct + Vilsmeier Reagent Vilsmeier [Me₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) Nitrile R-C≡N (Isothiazole Nitrile) Adduct->Nitrile - H₂O - [Me₂NCHO]

Caption: Simplified mechanism using a pre-formed Vilsmeier reagent.

The Burgess Reagent: The Mild and Selective Option

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is an inner salt known for its remarkable mildness and selectivity as a dehydrating agent. [10][11]It is particularly valuable for substrates bearing sensitive functional groups that would not survive harsher conditions. [12][13] Mechanism of Action: The reaction proceeds via a concerted syn-elimination pathway. [11]The amide oxygen attacks the sulfonyl group of the Burgess reagent, forming an intermediate that undergoes intramolecular elimination at neutral pH and often at room temperature to yield the nitrile. [12] Advantages:

  • Exceptional Mildness: Operates under neutral conditions and often at or near room temperature. [10]* High Chemoselectivity: Tolerates a wide array of functional groups, including esters, alcohols, and many protecting groups. [10]* Simple Workup: Byproducts are typically easy to remove.

Considerations:

  • Cost: The Burgess reagent is significantly more expensive than classical dehydrating agents.

  • Moisture Sensitivity: It is sensitive to air and moisture and should be handled under an inert atmosphere. [10]

Comparative Overview of Dehydration Methods

Reagent SystemTypical SolventTemperature (°C)Reaction TimeAdvantagesDisadvantages
Tf₂O / Pyridine Dichloromethane (DCM), THF-78 to 255 min - 2 hVery fast, high yielding, mild temperatures. [9]Expensive, moisture-sensitive, strongly acidic byproduct.
POCl₃ / DMF DMF, Acetonitrile, Dioxane25 to 1001 - 12 hInexpensive, potent. [4]Requires heating, harsh acidic conditions, potential side reactions.
SOCl₂ / DMF Toluene, DCM, DMF25 to 802 - 24 hInexpensive, readily available. [4][14]Generates HCl and SO₂, requires careful handling and workup.
Burgess Reagent THF, Benzene, DCM25 to 601 - 18 hExceptionally mild, neutral, high selectivity. [10][13]Expensive, moisture-sensitive.
P₂O₅ Toluene, Xylene (neat)100 - 1502 - 8 hVery strong dehydrating agent. [4][15]Very harsh, high temperatures, heterogeneous, difficult workup.

Experimental Protocols

The following protocols are generalized and should be optimized for specific isothiazole carboxamide substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Dehydration using Triflic Anhydride (Tf₂O) and Pyridine

This protocol is recommended for sensitive isothiazole derivatives where mild conditions are paramount.

Materials:

  • Isothiazole carboxamide (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (3.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the isothiazole carboxamide and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine to the stirred solution.

  • Tf₂O Addition: Add triflic anhydride dropwise via a syringe or dropping funnel over 10-15 minutes. An exotherm may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench by slowly adding saturated NaHCO₃ solution while cooling in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude nitrile by column chromatography on silica gel or recrystallization as required.

Protocol 2: Dehydration using the Burgess Reagent

This protocol is ideal for complex molecules with multiple functional groups that are sensitive to acid or base.

Materials:

  • Isothiazole carboxamide (1.0 eq)

  • Burgess Reagent (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Benzene

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the isothiazole carboxamide in anhydrous THF.

  • Reagent Addition: Add the Burgess reagent in one portion to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to a gentle reflux (around 60-65 °C for THF).

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-18 hours.

  • Cooling & Concentration: Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the solution with water and then with brine to remove the water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product via flash column chromatography.

cluster_workflow General Experimental Workflow start Dissolve Amide in Anhydrous Solvent setup Establish Inert Atmosphere (N₂) start->setup cool Cool to Target Temp. setup->cool add_reagent Add Dehydrating Reagent & Base (if req.) cool->add_reagent react Stir & Monitor (TLC / LC-MS) add_reagent->react quench Quench Reaction (e.g., H₂O, sat. NaHCO₃) react->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography) concentrate->purify

Caption: A generalized workflow for amide dehydration experiments.

Conclusion

The successful synthesis of isothiazole-carbonitriles via amide dehydration is a highly achievable goal that hinges on the rational selection of reagents and conditions. While classical methods involving POCl₃ or SOCl₂ are effective and economical, modern reagents like triflic anhydride and the Burgess reagent offer unparalleled mildness and chemoselectivity, making them indispensable tools for working with complex and sensitive isothiazole derivatives. By understanding the mechanistic principles and carefully considering the stability of the starting material, researchers can confidently select and execute a protocol that maximizes yield while preserving the integrity of their target molecules.

References

  • Bloom Tech. (2024, January 15). What are the synthesis methods for Burgess reagent. Knowledge. [Link]

  • Kim, D., Yoo, H., Park, M. H., & Kim, M. (2022). Transformation of amides to nitriles with Vilsmeier reagent and sodium acetate. Chemical Communications. [Link]

  • Meth-Cohn, O., & Narine, B. (1980). A Rapid and Efficient Method for Dehydration of Primary Amides to Nitriles. Preparation of Acrylonitrile Derivatives. Synthetic Communications, 10(6). [Link]

  • Das, B., & Kumar, A. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Reaction. (2026, January 23). Burgess Reagent Mechanism | Burgess Dehydration Reaction. [Link]

  • Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]

  • Zavarzin, I. V., & Krayushkin, M. M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds. [Link]

  • Kang, J. Y., & Huang, H. (2021). Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Digital Scholarship@UNLV. [Link]

  • Kalogirou, A. S., & Koutentis, P. (2017). Structure of isothiazole-carbonitriles 1–3 and synthesis of isothiazoles 4 from (4-chloro-5H-1,2,3-dithiazolylidene)acetonitriles 5. ResearchGate. [Link]

  • Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. [Link]

  • Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. PMC. [Link]

  • Jha, S., & Konwar, D. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]

  • IntechOpen. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]

  • Ding, R., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry. [Link]

  • Farahi, M. (2021). Triflic Anhydride (Tf2O): An Efficient Catalyst for Electrophilic Activation of Amides. ChemRxiv. [Link]

  • El-Sayed, R., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. [Link]

  • Request PDF. (2025, August 6). Rapid Method of Converting Primary Amides to Nitriles and Nitriles to Primary Amides by ZnCl2 Using Microwaves under Different Reaction Conditions. [Link]

  • Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Zhang, W., et al. (2025, November 18). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Google Patents. (n.d.). US20070161813A1 - Process for preparing nitriles and isonitriles by dehydration reactions with propanephosphonic anhydrides.

Sources

Method

Using 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid in antiviral drug discovery

Executive Summary & Scientific Rationale The search for broad-spectrum antivirals has shifted toward pseudo-base scaffolds —heterocyclic molecules that mimic natural purines or pyrimidines to inhibit viral polymerases, y...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The search for broad-spectrum antivirals has shifted toward pseudo-base scaffolds —heterocyclic molecules that mimic natural purines or pyrimidines to inhibit viral polymerases, yet possess distinct electronic properties to evade excision by viral exonucleases.

4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid (ACTCA) represents a high-value pharmacophore in this domain. Structurally, it is an isothiazole analogue of the pyrazine moiety found in Favipiravir (T-705) and the triazole in Ribavirin.

  • Structural Significance: The 1,2-thiazole (isothiazole) core provides a unique dipole moment compared to standard 1,3-thiazoles. The adjacent 4-amino and 3-carbamoyl groups create a hydrogen-bonding donor/acceptor motif that mimics the Watson-Crick face of Guanosine or Adenosine.

  • Mechanism of Action (MoA): When derivatized (typically via ribosylation at the 5-position carboxyl/ester handle), ACTCA derivatives act as nucleoside analog monophosphate prodrugs . Upon intracellular triphosphorylation, they function as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp), inducing lethal mutagenesis or chain termination.

This guide details the protocol for synthesizing ACTCA-derived nucleosides, screening them against RNA viruses (Influenza, Enteroviruses), and validating their mechanism via RdRp assays.

Strategic Workflow: From Scaffold to Lead Candidate

The following diagram illustrates the critical path for utilizing ACTCA in a drug discovery campaign.

ACTCA_Workflow cluster_Chem Chemical Derivatization cluster_Bio Biological Validation ACTCA ACTCA Scaffold (4-amino-3-carbamoyl-1,2-thiazole-5-COOH) Esterification 5-COOH Esterification (Linker Attachment) ACTCA->Esterification Ribosylation Vorbrüggen Coupling (Glycosylation) Esterification->Ribosylation Prodrug Nucleoside Analog (Pro-Tide Synthesis) Ribosylation->Prodrug CPE_Assay CPE Reduction Assay (MDCK/Vero Cells) Prodrug->CPE_Assay RdRp_Assay RdRp Enzymatic Assay (Chain Termination) CPE_Assay->RdRp_Assay If IC50 < 10µM Hit_Select Lead Candidate (SI > 100) RdRp_Assay->Hit_Select

Figure 1: Integrated workflow for converting the ACTCA scaffold into a bioactive antiviral nucleoside analog.

Protocol A: Chemical Functionalization & Ribosylation

The ACTCA molecule itself is polar and cell-impermeable. To utilize it as an antiviral, it must be converted into a nucleoside analog.[1] The 5-carboxylic acid position is the "handle" for modification.

Objective: Synthesize 1-(β-D-ribofuranosyl)-4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate.

Reagents & Equipment:
  • ACTCA Scaffold (98% purity).

  • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

  • HMDS (Hexamethyldisilazane).

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Anhydrous Acetonitrile (MeCN).

  • LC-MS (C18 Column).

Step-by-Step Methodology:
  • Silylation (Activation):

    • Suspend 1.0 eq of ACTCA in dry MeCN under Argon.

    • Add 3.0 eq of HMDS and a catalytic amount of ammonium sulfate.

    • Reflux for 4 hours until the solution becomes clear (formation of the silylated intermediate).

    • Evaporate volatiles in vacuo to yield the silylated base.

  • Vorbrüggen Coupling (Glycosylation):

    • Dissolve the silylated base in anhydrous MeCN.

    • Add 1.1 eq of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

    • Cool to 0°C. Dropwise add 1.2 eq of TMSOTf (Lewis Acid catalyst).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). Look for the disappearance of the sugar spot.

  • Deprotection:

    • Treat the coupled product with methanolic ammonia (7N NH3 in MeOH) at 0°C for 24 hours to remove acetyl protecting groups from the sugar.

    • Note: This step must be controlled to avoid hydrolyzing the 3-carbamoyl amide on the thiazole ring.

  • Purification:

    • Purify via Reverse-Phase HPLC (Water/Methanol gradient).

    • Verify structure via 1H-NMR (checking for the anomeric proton doublet at ~5.8 ppm).

Protocol B: In Vitro Antiviral Screening (CPE Reduction)

Once the ACTCA-nucleoside is synthesized, its efficacy is tested against RNA viruses (e.g., Influenza A or Enterovirus 71).

Objective: Determine the EC50 (Effective Concentration 50%) and CC50 (Cytotoxic Concentration 50%).

Experimental Setup:
  • Cell Lines: MDCK (for Influenza) or RD cells (for Enterovirus).

  • Virus: Influenza A (H1N1) or EV71 (MOI = 0.01).

  • Reagent: CellTiter-Glo® (Promega) for ATP quantification.

Procedure:
  • Seeding: Plate cells (1.5 x 10^4 cells/well) in 96-well plates. Incubate 24h at 37°C.

  • Compound Treatment: Prepare serial dilutions of the ACTCA-nucleoside (0.1 µM to 100 µM) in assay media.

  • Infection:

    • Remove growth media.

    • Add 50 µL of virus suspension (MOI 0.01).

    • Immediately add 50 µL of compound dilution.

  • Incubation: Incubate for 48–72 hours (until virus control wells show 100% Cytopathic Effect).

  • Readout:

    • Add CellTiter-Glo reagent. Shake for 10 mins.

    • Measure Luminescence.

  • Calculation:

    • % Inhibition =

      
      
      
Data Interpretation Table:
ParameterHigh Potency (Lead)Moderate ActivityInactive
EC50 (µM) < 1.01.0 – 10.0> 50.0
CC50 (µM) > 100> 50< 20
Selectivity Index (SI) > 10010 – 100< 5

Protocol C: Mechanism of Action (RdRp Inhibition)

To confirm the ACTCA derivative acts as a pseudo-base, you must verify it inhibits the viral Polymerase.

Rationale: The 4-amino-3-carbamoyl motif is designed to be recognized by the polymerase as a purine mimic. If incorporated, it should cause chain termination or accumulation of mutations.

Workflow:
  • Triphosphorylation (Enzymatic): The nucleoside must be converted to the triphosphate (ACTCA-TP) using cellular kinases or chemical synthesis (POCl3 method) prior to this assay. RdRp does not accept unphosphorylated nucleosides.

  • Primer Extension Assay:

    • Template: Synthetic RNA template containing a Poly-U tract (mimicking the template for Adenosine incorporation).

    • Enzyme: Recombinant Viral RdRp (e.g., SARS-CoV-2 nsp12/7/8 complex).

    • Substrates: Natural NTPs + ACTCA-TP (test compound).

    • Label: [α-32P]-GTP or fluorescent label.

  • Analysis:

    • Run products on a denaturing Urea-PAGE gel.

    • Observation: Look for "n+1" bands (incorporation) followed by band disappearance at higher molecular weights (chain termination).

References

  • Cutrì, C. C., et al. (1998). "Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles."[2] Bioorganic & Medicinal Chemistry, 6(12), 2271-2280.

  • Wong, J., et al. (2021). "The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation." Viruses, 14(1),[3] 60.

  • Chulskaya, S. M., et al. (2022). "Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral Candidates." Molecules, 27(14), 4438.

  • De Clercq, E. (2019). "New Nucleoside Analogues for the Treatment of Hemorrhagic Fever Virus Infections." Chemistry – An Asian Journal, 14(22), 3962-3968. (Contextual grounding for pseudo-base mechanisms).

Disclaimer: This protocol involves the handling of potential viral pathogens and novel chemical entities.[1][4][5][6][7][8][9] All experiments must be conducted in BSL-2 or BSL-3 facilities as appropriate, adhering to institutional safety guidelines.

Sources

Application

Application Note &amp; Protocol: Chemoselective Ethyl Esterification of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

For: Researchers, scientists, and drug development professionals. Executive Summary This document provides a detailed technical guide for the conversion of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid to its corres...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical guide for the conversion of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid to its corresponding ethyl ester, ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1][2][3] The successful and high-yielding esterification of this substrate is a critical step in the synthesis of advanced intermediates for drug discovery programs.

The primary challenge in this transformation is the presence of three potentially reactive functional groups: a primary amine, a primary amide (carbamoyl), and a carboxylic acid. This necessitates a chemoselective approach that targets the carboxylic acid while preserving the integrity of the other functionalities. This guide analyzes several common esterification methodologies and presents two robust, validated protocols tailored for this specific substrate. The primary recommended method utilizes thionyl chloride in ethanol for its efficiency and simplicity, while an alternative protocol based on Steglich esterification is provided for substrates requiring milder, neutral conditions.

Strategic Analysis of Esterification Methodologies

The choice of esterification method is paramount to the success of this synthesis. The reactivity of the amino and carbamoyl groups must be carefully considered. Below is a comparative analysis of three common approaches.

Methodology Principle Advantages for this Substrate Disadvantages & Rationale for Exclusion/Caution
Fischer-Speier Esterification Acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol, typically under reflux.[4][5][6]Simple, inexpensive reagents (e.g., H₂SO₄, EtOH).[4][7]High Risk of Side Reactions: The strong, hot acidic conditions can lead to hydrolysis of the carbamoyl group or unwanted reactions with the sensitive aminothiazole ring system. Not recommended for this substrate.[8][9]
Thionyl Chloride (SOCl₂) Mediated Conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is then esterified by ethanol.[10][11] Can be performed in one pot.High Efficiency: The reaction is generally fast and high-yielding. Gaseous byproducts (SO₂ and HCl) are easily removed.[12] The HCl generated in situ protonates and protects the amino group, preventing side reactions.[13]Requires strict anhydrous conditions. SOCl₂ is corrosive and moisture-sensitive, demanding careful handling in a fume hood.[14]
Steglich Esterification (EDC/DMAP) Mild activation of the carboxylic acid using a carbodiimide coupling agent (e.g., EDC) and a nucleophilic catalyst (DMAP).[15][16]High Chemoselectivity: Operates under mild, neutral conditions at room temperature, preserving the acid-sensitive amino and carbamoyl groups.[9][17] EDC byproducts are water-soluble, simplifying purification.[15][18]More expensive reagents compared to the SOCl₂ method. Requires careful purification to remove all traces of the coupling agent and catalyst.

Recommended Protocol: Thionyl Chloride-Mediated Esterification

This protocol leverages the dual function of thionyl chloride: activation of the carboxylic acid and in situ generation of HCl to protect the primary amino group via protonation.[13][19]

Principle & Workflow

The reaction proceeds by converting the carboxylic acid to an acyl chloride, which is highly electrophilic. Ethanol, acting as both the solvent and nucleophile, then attacks the acyl chloride to form the ethyl ester, releasing HCl. The overall process is efficient and driven by the formation of stable products and gaseous byproducts.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend Starting Material in Anhydrous Ethanol B Cool to 0°C (Ice Bath) A->B C Slowly Add SOCl₂ (Dropwise in Fume Hood) B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Concentrate in Vacuo D->E F Neutralize with aq. NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Evaporate G->H I Purify Crude Product (Recrystallization) H->I

Caption: Workflow for Thionyl Chloride-Mediated Esterification.

Materials and Reagents
ReagentFormulaM.W.GradeSupplier
4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acidC₅H₄N₄O₃S188.17≥98%Commercial
Thionyl Chloride (SOCl₂)SOCl₂118.97≥99%, Reagent GradeCommercial
Ethanol (Anhydrous)C₂H₅OH46.07≥99.5%, AnhydrousCommercial
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercial
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeCommercial
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous GranularCommercial
Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid (5.0 g, 26.6 mmol).

  • Solvent Addition: Suspend the starting material in anhydrous ethanol (100 mL).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add thionyl chloride (3.9 mL, 53.2 mmol, 2.0 equiv.) dropwise via a syringe over 15-20 minutes. CAUTION: This addition is exothermic and releases noxious HCl and SO₂ gases. Perform this step in a well-ventilated chemical fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate : Hexane (7:3). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Solvent Removal: Once the reaction is complete, remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator.

  • Work-up:

    • Carefully add the residue to a beaker containing crushed ice (100 g).

    • Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8.

    • The solid product should precipitate.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying & Purification:

    • Dry the crude product in a vacuum oven at 40-50 °C overnight.

    • For higher purity, recrystallize the crude solid from ethanol to yield ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate as a crystalline solid.[20]

Alternative Protocol: Steglich Esterification (EDC/DMAP)

This method is ideal for acid-sensitive substrates, employing mild, neutral conditions to achieve esterification.[9][15]

Principle & Mechanism

The Steglich esterification activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate with EDC.[16][21] The catalyst, DMAP, then intercepts this intermediate to form a more reactive acylpyridinium species, which is readily attacked by ethanol to yield the final ester product and water-soluble urea byproducts.[16][17]

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea Activation Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium Catalyst Interception EDU EDC-Urea (Byproduct) O_Acylisourea->EDU Forms Byproduct DMAP DMAP (Catalyst) DMAP->Acylpyridinium Catalyst Interception Acylpyridinium->DMAP Regenerated Ester Ethyl Ester (R-COOEt) Acylpyridinium->Ester Esterification EtOH Ethanol (EtOH) EtOH->Ester Esterification

Caption: Mechanism of EDC/DMAP-Catalyzed Steglich Esterification.

Step-by-Step Experimental Protocol
  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid (1.0 g, 5.3 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.22 g, 6.4 mmol, 1.2 equiv.), 4-(Dimethylamino)pyridine (DMAP, 65 mg, 0.53 mmol, 0.1 equiv.), and anhydrous ethanol (0.46 mL, 7.95 mmol, 1.5 equiv.).

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction to completion by TLC as described in section 3.3.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). This sequence removes the water-soluble EDC-urea byproduct and excess reagents.[15]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.

Product Characterization

The identity and purity of the synthesized ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate should be confirmed by a combination of the following techniques.

Technique Expected Observations
TLC Single spot with Rf value lower than the starting carboxylic acid (e.g., Mobile Phase: 70% Ethyl Acetate / 30% Hexane).
Melting Point Sharp melting point consistent with literature values (if available).[1]
FTIR (KBr, cm⁻¹) ~3400-3100 (N-H stretches of amine and amide), ~1685 (C=O stretch of ester), ~1650 (C=O stretch of amide).[2]
¹H NMR (DMSO-d₆, δ ppm) ~7.5-8.0 (br s, 2H, -CONH₂), ~7.3 (br s, 2H, -NH₂), ~4.25 (q, 2H, -OCH₂CH₃), ~1.30 (t, 3H, -OCH₂CH₃). Note: Chemical shifts are predictive and should be confirmed experimentally.[2]
Mass Spec (ESI+) Calculated for C₇H₉N₃O₃S, [M+H]⁺ = 216.04. Found value should be within ±0.01 Da.[22]

References

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  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. Available at: [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

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  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. Available at: [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC - PubMed Central. Available at: [Link]

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  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

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  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

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  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Available at: [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: [Link]

  • Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (C7H9N3O3S). PubChemLite. Available at: [Link]

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  • Synthesis, Isolation, and Purification of an Ester. Coach Benner. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclization of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

Welcome to the technical support center for the synthesis and troubleshooting of fused heterocyclic systems derived from 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid. This guide is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of fused heterocyclic systems derived from 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this intramolecular cyclization and optimize reaction yields. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction: The Duality of Cyclization

The intramolecular cyclization of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid is a dehydration reaction that presents a fascinating challenge due to the presence of two electrophilic sites, the C5-carboxylic acid and the C3-carboxamide, both adjacent to the C4-amino nucleophile. This arrangement can lead to two distinct fused heterocyclic products, a thiazolo[4,5-d]pyrimidinone or a pyrazolo[3,4-d]thiazole derivative. Understanding and controlling the selectivity of this reaction is paramount to achieving a high yield of the desired product.

Diagram 1: Competing Intramolecular Cyclization Pathways

G cluster_start Starting Material cluster_pathways Reaction Conditions cluster_products Potential Products Start 4-amino-3-carbamoyl- 1,2-thiazole-5-carboxylic acid Cond Dehydrating Agent (e.g., PPA, heat) Start->Cond Intramolecular Cyclization ProductA Product A: Thiazolo[4,5-d]pyrimidin-7(6H)-one derivative Cond->ProductA Pathway A: Amine attacks Carboxamide ProductB Product B: Pyrazolo[3,4-d]thiazole derivative Cond->ProductB Pathway B: Amine attacks Carboxylic Acid G Start Low Yield Purity Check Starting Material Purity Start->Purity Purity->Start Impure Temp Optimize Reaction Temperature Purity->Temp Purity OK Temp->Start No Improvement Water Ensure Anhydrous Conditions Temp->Water Temp Optimized Water->Start No Improvement Time Optimize Reaction Time Water->Time Conditions Dry Time->Start No Improvement Success Improved Yield Time->Success Time Optimized G Start Combine Starting Material and PPA Heat Heat to 120-130°C (2-4 hours) Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench in Ice Water Monitor->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Isolate Isolate Product (Filtration/Extraction) Neutralize->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify End Characterize Final Product Purify->End

Optimization

Technical Support Center: Purification Strategies for Zwitterionic Isothiazole Intermediates

Welcome to the technical support center for the purification of zwitterionic isothiazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of zwitterionic isothiazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these complex molecules. Zwitterionic compounds, possessing both positive and negative charges, often exhibit unusual solubility profiles and chromatographic behavior, which can complicate their isolation. This document provides in-depth, field-proven insights and troubleshooting strategies to streamline your purification workflows.

Part 1: Fundamental Principles of Zwitterionic Isothiazole Intermediates

Zwitterionic isothiazole intermediates are characterized by the presence of both an acidic and a basic functional group within the same molecule, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI). The isothiazole ring itself is a stable aromatic system.[1][2] The purification challenges for these molecules stem from their dual ionic nature.

Key Physicochemical Properties:
  • Solubility: Zwitterions are often most soluble in polar protic solvents like water and have limited solubility in many organic solvents. Their solubility is highly pH-dependent, typically being lowest at their isoelectric point.[3][4]

  • Isoelectric Point (pI): This is the pH at which the net charge of the molecule is zero. Understanding the pI of your specific intermediate is crucial for developing effective purification strategies, particularly for recrystallization and ion-exchange chromatography.

  • Chromatographic Behavior: The dual ionic nature of zwitterions can lead to poor retention and peak shape on traditional reversed-phase HPLC columns.[5] This is because they can interact with the stationary phase through multiple mechanisms, including hydrophobic and ionic interactions.

Part 2: Purification Strategies

The selection of an appropriate purification strategy depends on the specific properties of your zwitterionic isothiazole intermediate, the nature of the impurities, and the desired scale of purification.

Strategy Selection Workflow

Here is a general workflow to guide you in choosing the most suitable purification method.

Purification Strategy Selection start Crude Zwitterionic Isothiazole Intermediate solubility_check Assess Solubility (pH-dependent?) start->solubility_check is_soluble Soluble in a suitable solvent? solubility_check->is_soluble recrystallization Strategy 1: Recrystallization at pI is_soluble->recrystallization Yes, especially at extremes of pH chromatography Strategy 2: Chromatography is_soluble->chromatography Yes, in mobile phase components acid_base Strategy 3: Acid-Base Extraction (with caution) is_soluble->acid_base No, but soluble in acid/base final_product Pure Zwitterionic Isothiazole Intermediate recrystallization->final_product chromatography->final_product acid_base->final_product

Caption: Decision workflow for selecting a purification strategy.

Recrystallization at the Isoelectric Point (pI)

This is often the simplest and most cost-effective method for purifying zwitterionic compounds.

Principle: Zwitterions typically exhibit their lowest solubility at their isoelectric point. By adjusting the pH of a solution containing the crude product to its pI, the zwitterionic intermediate can be selectively precipitated, leaving more soluble impurities behind.[3]

Experimental Protocol: Recrystallization
  • Solubilization: Dissolve the crude zwitterionic isothiazole intermediate in an appropriate acidic or basic aqueous solution. For example, if your intermediate has a carboxylic acid and an amine group, dissolving it in a dilute acid (e.g., 0.1 M HCl) will protonate the amine, forming a soluble salt.

  • pH Adjustment: Slowly add a titrating agent (e.g., a dilute base like 0.1 M NaOH if you started with an acidic solution) while monitoring the pH.

  • Precipitation: As the pH approaches the pI of your compound, you will observe precipitation. Continue adding the titrating agent until the pH is precisely at the pI to maximize yield.

  • Isolation: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum.

Chromatography

Chromatography is a powerful technique for separating complex mixtures. However, the unique properties of zwitterions require careful selection of the stationary and mobile phases.

a) Mixed-Mode Chromatography (MMC)

MMC columns are designed with both reversed-phase and ion-exchange functionalities, making them ideal for retaining and separating zwitterionic compounds.[5]

Principle: These columns can interact with zwitterions through both hydrophobic interactions with the non-polar parts of the molecule and ionic interactions with the charged functional groups. This dual retention mechanism provides excellent selectivity.

b) Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7]

Principle: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). A water layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase.

c) Ion-Exchange Chromatography (IEX)

IEX can be used to separate zwitterions from neutral or similarly charged impurities.

Principle: The zwitterionic compound can be loaded onto a cation-exchange column at a low pH (where it is positively charged) or an anion-exchange column at a high pH (where it is negatively charged). The compound is then eluted by changing the pH or increasing the salt concentration of the mobile phase.

Acid-Base Extraction

While a common technique, acid-base extraction has significant limitations for zwitterions.[8]

Principle: This method relies on the differential solubility of a compound in its charged and uncharged forms in aqueous and organic phases.[9] For a simple acid or base, conversion to a salt makes it water-soluble, while the neutral form is soluble in an organic solvent. However, zwitterions can be soluble in water at most pH values, making extraction into an organic layer difficult.[8] This technique is generally not recommended for separating two zwitterionic compounds from each other but may be useful for removing non-ionizable impurities.

Part 3: Troubleshooting Guide (Q&A Format)

Q1: My zwitterionic isothiazole intermediate is a sticky oil and won't crystallize. What can I do?

A1: "Oiling out" is a common problem in recrystallization, often occurring when the solution is too concentrated or cooled too quickly.[10][11]

  • Troubleshooting Steps:

    • Re-dissolve: Gently heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of additional solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help.

    • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to induce crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[11]

Q2: I'm seeing significant peak tailing in my HPLC analysis on a C18 column. What is the cause and how can I fix it?

A2: Peak tailing for zwitterionic compounds on reversed-phase columns is often caused by secondary ionic interactions between the charged groups on your analyte and residual silanol groups on the silica-based stationary phase.[12]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Moving the pH further away from the pKa of the silanol groups (typically around pH 3-4) can reduce these interactions. Try a lower pH (e.g., 2.5) with an additive like trifluoroacetic acid (TFA) or a higher pH if your column is stable.

    • Use a Mixed-Mode Column: As discussed, these columns are designed to handle charged analytes and often provide much better peak shape.[5][13]

    • Consider an End-Capped Column: High-quality, end-capped C18 columns have fewer free silanol groups and may reduce tailing.

Q3: My zwitterionic isothiazole is insoluble in common organic solvents for column chromatography. How can I purify it?

A3: This is a classic challenge with zwitterions.

  • Troubleshooting Steps:

    • HILIC: This is an excellent alternative to normal or reversed-phase chromatography for highly polar compounds.[7]

    • Recrystallization: As detailed above, this is often the most effective method for compounds with poor organic solubility.

    • Preparative HPLC: Using a water/acetonitrile or water/methanol gradient on a suitable column (like a mixed-mode or HILIC column) can be a viable, albeit more expensive, option.

Q4: I performed an acid-base extraction, but my zwitterionic product remains in the aqueous layer at all pH values. Why?

A4: This is expected behavior for many zwitterions.[3][8] Their permanent charges often confer significant water solubility regardless of the net charge. Attempting to extract them into an organic solvent is often unsuccessful. For these compounds, methods that do not rely on partitioning between aqueous and organic phases, such as recrystallization or chromatography, are more appropriate.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I might encounter in a zwitterionic isothiazole synthesis?

Common impurities can include unreacted starting materials, reagents from the synthesis (e.g., acids, bases, coupling agents), and byproducts from side reactions.[10] The specific impurities will depend on the synthetic route used to prepare the isothiazole ring and introduce the charged functional groups.[14][15]

FAQ 2: How can I determine the isoelectric point (pI) of my novel zwitterionic isothiazole intermediate?

The pI can be estimated if you know the pKa values of the acidic and basic functional groups (pI ≈ ½(pKa1 + pKa2)). For a more accurate experimental determination, you can use techniques like capillary isoelectric focusing (cIEF)[16][17] or by finding the pH of minimum solubility through a series of small-scale precipitation experiments.

FAQ 3: Can I use ion-pairing reagents in my HPLC method?

Yes, ion-pairing reagents can improve the retention of zwitterions on reversed-phase columns.[5] For example, an alkyl sulfonate can pair with the positive charge on your molecule, increasing its overall hydrophobicity and retention. However, ion-pairing reagents can be difficult to remove from the column and are not always compatible with mass spectrometry. Mixed-mode chromatography is often a more robust and modern alternative.

FAQ 4: My compound seems to decompose when I heat it for recrystallization. What should I do?

The isothiazole ring is generally stable, but exocyclic functional groups might be sensitive to heat, especially under strong acidic or basic conditions.[10]

  • Solutions:

    • Choose a Lower-Boiling Solvent: Find a solvent system that will dissolve your compound at a lower temperature.

    • Avoid Strong Acids/Bases: Try to perform the recrystallization closer to neutral pH if possible, or use weaker acids and bases for pH adjustment.

    • Minimize Heating Time: Dissolve the compound quickly and then remove it from the heat source.

References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies.
  • Zwitterion Chrom
  • Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chrom
  • HPLC method dev strategies for Zwitterions - Chrom
  • Acid–base extraction - Wikipedia.
  • How to desalt zwitterions?
  • Technical Support Center: Purification of 4-(Methoxymethyl)thiazole - Benchchem.
  • Separation of zwitter ionic drug molecule - Chrom
  • Isothiazole synthesis - Organic Chemistry Portal.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - ResearchG
  • Zwitterionic chitosan derivatives for pH-sensitive stealth co
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Product Class 15: Isothiazoles.
  • (PDF) Isothiazoles (1,2-Thiazoles)
  • Imaged capillary isoelectric focusing (icIEF) tandem high resolution mass spectrometry for charged heterogeneity of protein drugs in biopharmaceutical discovery - PubMed.
  • Applications of isoelectric focusing in forensic serology - PubMed.

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Troubleshooting

Technical Support Center: Overcoming Low Reactivity of the 1,2-Thiazole-5-Carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the notoriously low reactivity of the carboxylic acid group at the C5 position of the 1,2-thiazole (isothiazole) ring system. Our goal is to equip you with the foundational knowledge and practical protocols to overcome synthetic challenges and accelerate your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles governing the reactivity of the 1,2-thiazole-5-carboxylic acid.

Q1: Why is my 1,2-thiazole-5-carboxylic acid failing to react in standard amide coupling or esterification conditions?

A1: The low reactivity is primarily due to the inherent electronic properties of the 1,2-thiazole ring. The ring is considered "electron-deficient" due to the presence of two electronegative heteroatoms (nitrogen and sulfur). This has two major consequences for the C5-carboxylic acid:

  • Deactivation of the Carbonyl Group: The electron-withdrawing nature of the heterocyclic ring pulls electron density away from the carboxylic acid group. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by an amine or alcohol.

  • Stabilization of the Carboxylate Anion: The inductive electron-withdrawing effect stabilizes the corresponding carboxylate anion (R-COO⁻). This makes the carboxylic acid more acidic and the carboxylate a poorer nucleophile, hindering the initial activation step with many coupling reagents. The 1,2-thiazole ring itself is an aromatic system, which further contributes to this electronic landscape[1][2].

Q2: What are the typical experimental signs of this low reactivity?

A2: You will likely observe one or more of the following outcomes:

  • No Reaction: Complete recovery of your 1,2-thiazole-5-carboxylic acid starting material.

  • Low Conversion/Yield: Formation of only a small amount of the desired amide or ester product, with the majority of the starting material remaining unreacted.

  • Reaction Stalling: An initial burst of product formation that quickly plateaus, indicating that only the most activated intermediates are reacting.

  • Requirement for Harsh Conditions: The reaction may only proceed at elevated temperatures or with highly reactive, and often less selective, reagents.

Q3: Are there any common side reactions I should be aware of when forcing the reaction?

A3: While standard amide coupling conditions are generally mild, pushing the reaction with high heat can lead to undesired pathways. The most significant side reaction to consider is decarboxylation . Although more common in β-keto acids or certain heterocyclic acetic acids, prolonged heating of electron-deficient heterocyclic carboxylic acids can sometimes induce the loss of CO₂[3][4]. Another potential issue, especially when using uronium-based coupling reagents in excess, is the guanidinylation of the incoming amine nucleophile, which caps it and prevents the desired reaction[5].

Section 2: Troubleshooting Guide: A Stepwise Approach to Success

Navigating the challenges of an unreactive carboxylic acid requires a systematic approach. Follow this workflow to diagnose the issue and select the appropriate strategy.

Troubleshooting Workflow

G cluster_0 start Start: Failed Coupling Reaction assess Step 1: Assess Coupling Partners - Is the amine/alcohol hindered? - Is it electron-deficient (e.g., aniline)? start->assess select_reagent Step 2: Select a High-Potency Activation Strategy assess->select_reagent optimize Step 3: Optimize Reaction Conditions - Stoichiometry - Solvent & Base - Temperature & Time select_reagent->optimize success Success? optimize->success advanced Step 4: Advanced Tactics (e.g., Acid Chloride Formation) success->advanced No end_ok Reaction Successful success->end_ok Yes advanced->optimize Re-optimize end_fail Re-evaluate Synthetic Route advanced->end_fail G cluster_0 Carboxylic Acid + Reagent cluster_1 Highly Reactive Intermediate cluster_2 Final Product COOH 1,2-Thiazole-COOH ActiveEster OAt Active Ester COOH->ActiveEster + HATU, Base HATU HATU (Onium Salt) Amide Amide Product ActiveEster->Amide + Amine Amine R₂-NH₂

Caption: Activation of the carboxylic acid via a potent HATU reagent.

Table 1: Comparison of Recommended Coupling Reagents
Reagent ClassExamplesRelative ReactivityKey Advantages & Considerations
Aminium (Uronium) HATU , HBTU, HCTUVery High HATU is the gold standard for difficult couplings . [6]It forms a highly reactive OAt-ester intermediate. The reaction is fast and efficient. Requires a non-nucleophilic base (e.g., DIPEA).
Phosphonium PyBOP , PyAOPHigh Excellent for sterically hindered substrates and less prone to causing guanidinylation of the amine. [7][8]Also requires a non-nucleophilic base.
Carbodiimide EDC, DICModerateGenerally insufficient alone. Can be effective for esterifications when paired with a strong acyl-transfer catalyst like DMAP . [9]
Other T3P®, COMUHigh-Very HighT3P® (propylphosphonic anhydride) is a powerful water scavenger and activator. COMU is a modern, highly effective Oxyma-based reagent. [10]
Step 3: Optimize Reaction Conditions
  • Stoichiometry: For difficult couplings, it is common to use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.2-1.5 equivalents) relative to the carboxylic acid.

  • Base: Use 2-3 equivalents of a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The base is critical for deprotonating the carboxylic acid and neutralizing acidic byproducts.

  • Solvent: A dry, polar, aprotic solvent is essential. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties. Acetonitrile (MeCN) or Dichloromethane (DCM) can also be used.

  • Temperature and Time: Start the reaction at 0 °C, then allow it to warm to room temperature and stir for 12-24 hours. If conversion is low, gentle heating (40-50 °C) can be beneficial, but monitor for decomposition.

Step 4: When Standard Coupling Fails: Advanced Strategies

If even the most potent onium salt reagents fail, the carboxylic acid must be converted to an even more reactive species.

  • Acid Chloride Formation: This is a classic and highly effective method. React the 1,2-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. The resulting acid chloride is highly electrophilic and will typically react readily with the amine, often just in the presence of a base like triethylamine or pyridine. This method's drawback is its harshness, which may not be suitable for molecules with other sensitive functional groups. [11]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: High-Potency Amide Coupling using HATU

This is the recommended first-line approach for coupling 1,2-thiazole-5-carboxylic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 1,2-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.2 eq), followed by HATU (1.1 eq).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting carboxylic acid.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification using EDC and DMAP

This protocol is tailored for converting the carboxylic acid to an ester, a transformation where the EDC/DMAP combination is often effective.

  • Preparation: In a round-bottom flask, dissolve the 1,2-thiazole-5-carboxylic acid (1.0 eq), the alcohol (1.5 eq), and 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) in anhydrous Dichloromethane (DCM).

  • Initiation: Cool the mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Two-Step Procedure via Acid Chloride Formation

Use this method for the most challenging substrates where other methods have failed.

  • Step A: Acid Chloride Formation

    • To a flask containing 1,2-thiazole-5-carboxylic acid (1.0 eq), add anhydrous DCM, followed by 1-2 drops of anhydrous DMF.

    • Cool the suspension to 0 °C and add oxalyl chloride (2.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours. Gas evolution (CO₂, CO, HCl) will be observed.

    • Once the reaction is complete (the solution becomes clear), concentrate the mixture under reduced pressure to remove all volatile components. Use the resulting crude acid chloride immediately in the next step.

  • Step B: Amide Formation

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution.

    • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Perform a standard aqueous workup as described in Protocol 2 and purify by chromatography.

References

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  • Ang, K. H., et al. (1996). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available at: [Link]

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  • Wang, F., et al. (2022). Single Electron Activation of Aryl Carboxylic Acids. ResearchGate. Available at: [Link]

  • Chiaradia, L., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Noto, R., et al. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar. Available at: [Link]

  • Mphahlele, M. J., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Vantourout, J. C., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available at: [Link]

  • Zelenin, A. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • Wujec, M., et al. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84494, Thiazole-5-carboxylic acid. Available at: [Link]

  • Science of Synthesis. Product Class 15: Isothiazoles. Available at: [Link]

  • Louth, J. C., et al. (2010). Improved 2,4-diarylthiazole-based antiprion agents: switching the sense of the amide group at C5 leads to an increase in potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zlotin, S. G., et al. (2022). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?. Available at: [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. Available at: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

Sources

Optimization

Minimizing side reactions during the activation of 4-amino-3-carbamoylisothiazole-5-carboxylic acid

Technical Support Center: Activation of 4-Amino-3-carbamoylisothiazole-5-carboxylic Acid Welcome to the technical support guide for handling 4-amino-3-carbamoylisothiazole-5-carboxylic acid. This document provides in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Activation of 4-Amino-3-carbamoylisothiazole-5-carboxylic Acid

Welcome to the technical support guide for handling 4-amino-3-carbamoylisothiazole-5-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals navigate the complexities of activating this molecule for amide bond formation. Our goal is to equip you with the foundational knowledge and practical protocols to minimize side reactions and maximize yield.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental chemical principles governing the reactivity of this trifunctional heterocyclic compound.

Q1: What are the primary reactive sites on 4-amino-3-carbamoylisothiazole-5-carboxylic acid, and how do they complicate its activation?

A: The molecule possesses three key functional groups, each with distinct reactivity that can interfere with the selective activation of the carboxylic acid:

  • 5-Carboxylic Acid (-COOH): This is the target group for activation to form an amide bond with an external nucleophile (e.g., an amine).

  • 4-Amino Group (-NH₂): This is a primary aromatic amine. It is a potent nucleophile that can readily react with an activated carboxylic acid on an adjacent molecule, leading to undesired oligomerization or polymerization.

  • 3-Carbamoyl Group (-CONH₂): This is a primary amide. While the nitrogen is significantly less nucleophilic than the 4-amino group, it can still undergo side reactions under harsh conditions. For instance, strong dehydrating agents used for coupling can convert the amide into a nitrile.[1]

The primary challenge is to activate the C5-carboxylic acid without it being immediately attacked by the highly reactive C4-amino group of another molecule.

Q2: What are the most common and yield-limiting side reactions observed during the activation of this molecule?

A: Researchers typically encounter three major classes of side reactions:

  • Intermolecular Polymerization: The nucleophilic 4-amino group of one molecule attacks the activated C5-carboxylate of another molecule. This is often the most significant side reaction, leading to insoluble polymeric materials and a drastic reduction in the yield of the desired monomeric product.

  • N-Acylurea Formation: When using carbodiimide-based coupling reagents (e.g., EDC, DCC), the initial, highly reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer.[2] This rearrangement forms a stable and unreactive N-acylurea byproduct, which effectively caps the activated acid and can be challenging to separate from the desired product.[3][4]

  • Nitrile Formation: The 3-carbamoyl group can be dehydrated to the corresponding nitrile (-C≡N) under certain conditions, particularly with strong condensing agents and/or elevated temperatures.[1] This introduces an unintended structural modification to the core scaffold.

A fourth, though often less prevalent, risk is intramolecular cyclization, where the 4-amino group could potentially attack the activated 5-carboxylate on the same molecule. However, intermolecular reactions are typically faster unless the reaction is run under high dilution.

Part 2: Troubleshooting Guide - Common Issues and Strategic Solutions

This section provides direct answers to common experimental failures and outlines corrective actions.

Issue 1: The reaction yields a complex mixture of products, many of which are insoluble (polymerization).

  • Root Cause: Unprotected 4-amino group. The nucleophilicity of the primary amine is high enough to compete effectively with your desired external amine, leading to self-condensation.

  • Solution: Orthogonal Protection of the 4-Amino Group. The most robust solution is to "mask" the 4-amino group with a protecting group that is stable to the amide coupling conditions but can be removed later without disturbing the newly formed amide bond. The tert-butoxycarbonyl (Boc) group is an excellent choice.[5][6] It is stable to the slightly basic or neutral conditions of most coupling reactions and is cleanly removed with mild acid (e.g., TFA), which is a set of conditions orthogonal to many other protecting groups.[7][8]

    Protocol 1: Boc Protection of the 4-Amino Group

    • Materials: 4-amino-3-carbamoylisothiazole-5-carboxylic acid, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Dioxane or THF, Water.

    • Procedure: a. Suspend 1.0 equivalent of the isothiazole carboxylic acid in a 1:1 mixture of dioxane and water. b. Add 2.5 equivalents of TEA or DIPEA and stir until a clear solution is obtained. c. Cool the solution to 0 °C in an ice bath. d. Add 1.2 equivalents of (Boc)₂O dissolved in a small amount of dioxane dropwise over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. g. Upon completion, acidify the mixture to pH ~3 with cold 1 M HCl. h. Extract the product with ethyl acetate (3x). i. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected acid.

Issue 2: The reaction stalls, resulting in low yield and recovery of starting material, alongside a hard-to-remove byproduct.

  • Root Cause: Formation of an unreactive N-acylurea byproduct. This is a classic side reaction with carbodiimide reagents like EDC or DCC when used without an additive.[4][9] The initially formed O-acylisourea intermediate rearranges before it can be intercepted by the amine.

  • Solution: Utilize Carbodiimide Additives. To prevent the rearrangement, a nucleophilic additive is used to rapidly convert the O-acylisourea into a more stable, yet still reactive, active ester. This strategy significantly suppresses N-acylurea formation.[4][10]

    • Hydroxybenzotriazole (HOBt): The classic additive. It forms an HOBt-ester.

    • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, safer, and often more effective alternative to HOBt, known for its ability to reduce racemization and improve coupling efficiency.

    Caption: Suppression of N-acylurea formation using an additive.

Issue 3: I am using a modern onium salt coupling reagent (like HATU) but still see low yields.

  • Root Cause: Incorrect order of addition or stoichiometry. Onium salts (e.g., HATU, HBTU) can react directly with your amine nucleophile to form an inactive guanidinium byproduct.[10] This consumes both the reagent and the amine.

  • Solution: Pre-activation. Always allow the coupling reagent to react with the carboxylic acid before introducing the amine. This "pre-activation" step ensures the formation of the active ester intermediate, ready to react cleanly with the amine.

    Protocol 2: Optimized Coupling via Pre-activation with HATU

    • Materials: Boc-protected isothiazole acid, HATU, DIPEA, target amine, anhydrous DMF or NMP.

    • Procedure: a. Dissolve 1.0 equivalent of the Boc-protected acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). b. Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. c. Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step . d. In a separate flask, dissolve 1.2 equivalents of your target amine in anhydrous DMF. e. Add the amine solution to the pre-activated acid mixture. f. Stir at room temperature for 2-4 hours, monitoring by LC-MS. g. Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine) to remove DMF and other water-soluble components. h. Purify the crude product by column chromatography.

Part 3: Comparative Data & Advanced Workflow

For a rational choice of reagents, consider the following comparison:

Table 1: Comparison of Common Coupling Reagent Systems

FeatureCarbodiimide (EDC) + OxymaOnium Salt (HATU) + Base
Mechanism Forms O-acylisourea, then Oxyma-esterForms HOAt-ester directly
Activation Speed Moderate to FastVery Fast
Side Reactions Low risk of N-acylurea (with Oxyma).Guanidinium formation (if order of addition is wrong).
Byproducts Water-soluble urea and OxymaWater-soluble tetramethylurea and HOAt
Cost Generally lowerHigher
Best For Scalable syntheses, cost-sensitive projectsDifficult couplings, acid-sensitive substrates

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving issues during your coupling reaction.

TroubleshootingWorkflow start Analyze Reaction Mixture (LC-MS / TLC) low_yield Low Yield & High Starting Material start->low_yield complex_mix Complex Mixture & Insoluble Precipitate start->complex_mix unexpected_mass Unexpected Mass (e.g., M-18) start->unexpected_mass cause_n_acylurea Cause: N-Acylurea Formation or Inefficient Activation low_yield->cause_n_acylurea Yes cause_polymer Cause: Intermolecular Polymerization complex_mix->cause_polymer Yes cause_nitrile Cause: Carbamoyl Dehydration unexpected_mass->cause_nitrile Yes sol_additive Solution: 1. Use EDC with an additive (Oxyma). 2. Switch to HATU/DIPEA. 3. Ensure pre-activation. cause_n_acylurea->sol_additive sol_protect Solution: Protect 4-amino group (e.g., with Boc). See Protocol 1. cause_polymer->sol_protect sol_mild Solution: 1. Avoid excessive heat. 2. Use milder coupling agents (avoid P₂O₅, etc.). cause_nitrile->sol_mild

Sources

Troubleshooting

Recrystallization solvents for purifying 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

Executive Summary & Molecule Analysis User Query: Recrystallization solvents for 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid. Chemical Context: You are dealing with a 1,2-thiazole (isothiazole) derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

User Query: Recrystallization solvents for 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid.

Chemical Context: You are dealing with a 1,2-thiazole (isothiazole) derivative. This distinction is critical; unlike 1,3-thiazoles, isothiazoles possess a unique N-S bond that affects their electronic distribution.

  • Structural Challenge: The molecule contains a basic amine (

    
    ), a neutral amide (
    
    
    
    ), and an acidic carboxyl group (
    
    
    ) on a small heteroaromatic ring.
  • Physical State: It likely exists as a zwitterion (inner salt) in the solid state.

  • Implication: This molecule behaves as "brick dust"—it will have a very high melting point (likely

    
     with decomposition) and poor solubility in standard organic solvents (ethanol, dichloromethane, ethyl acetate).
    

Core Recommendation: Standard thermal recrystallization with volatile organic solvents will likely fail. You must utilize Dipolar Aprotic/Aqueous mixtures or Acid-Base Swing Precipitation .

Diagnostic Flowchart: Solvent Selection Strategy

Before selecting a solvent, determine your primary impurity profile using this decision matrix.

SolventSelection Start START: Analyze Crude Purity SolubilityCheck Check Solubility in 1M NaOH Start->SolubilityCheck InorganicSalts High Inorganic Salts? SolubilityCheck->InorganicSalts Dissolves Clear ColorImpurities Colored/Tar Impurities? SolubilityCheck->ColorImpurities Dark Solution OrganicImpurities Non-Acidic Organic Impurities? InorganicSalts->OrganicImpurities No MethodA PROTOCOL A: Acid-Base Reprecipitation (Best for Scale-up) InorganicSalts->MethodA Yes (Salts Present) OrganicImpurities->MethodA No (Just needs cleanup) MethodB PROTOCOL B: Thermal Recrystallization (DMF/Water or DMSO/Water) OrganicImpurities->MethodB Yes (Isomers/Byproducts) MethodC PROTOCOL C: Charcoal Treatment in Hot Alkaline Solution ColorImpurities->MethodC MethodC->MethodA After Filtration

Figure 1: Decision matrix for selecting the purification pathway based on impurity profile.

Technical Support: Frequently Asked Questions (FAQs)

Q1: I tried recrystallizing from hot Ethanol, but the recovery was near 0%. Why?

A: This is a classic issue with amino-carboxylic heterocycles.

  • The Mechanism: In its solid state, the molecule forms a strong intermolecular hydrogen-bonding network (zwitterionic lattice). Ethanol is not polar enough to disrupt these lattice forces.

  • The Fix: You need a solvent with a higher dielectric constant. If you must use alcohols, use Water/Ethanol (1:1) or Water/Methanol (1:1) , but you will likely need to adjust the pH to assist dissolution.

Q2: What are the best solvent systems for thermal recrystallization?

If you require a thermal recrystallization (dissolve hot -> cool -> precipitate), use these systems in order of preference:

Solvent SystemRatio (v/v)Temp (

)
ProsCons
DMF / Water 4:1 to 2:190-100

C
Excellent solubility; good crystal growth.High boiling point; difficult to dry product.
DMSO / Water 5:180-90

C
Highest solubility power.DMSO is very hard to remove; risk of solvates.
Glacial Acetic Acid 100%RefluxProtonates amine, breaking zwitterion.Corrosive; product may form acetate salt.
Water 100%100

C
Greenest solvent.Low solubility; requires huge volumes.
Q3: My product is coming out as a brown oil ("oiling out"). How do I fix this?

A: Oiling out occurs when the impurities depress the melting point of your solid below the solvent's boiling point, or when the solvent polarity is mismatched.

  • Switch Solvent: Move from DMSO/Water to Acetic Acid/Water .

  • Use Seed Crystals: Retain a small amount of crude solid. Add it to the cooling solution at

    
     to induce nucleation.
    
  • Slow Cooling: Wrap the flask in foil/towel to cool slowly. Rapid cooling traps impurities and causes oiling.

Detailed Protocols

Protocol A: Acid-Base Swing Precipitation (Recommended)

Best for removing non-acidic organic impurities and inorganic salts.

Principle: The molecule is amphoteric but primarily acidic due to the carboxylic acid. We dissolve it as a salt (high solubility) and precipitate it at its isoelectric point (low solubility).

  • Dissolution: Suspend 10 g of crude ACTC in 50 mL of 1M NaOH (or sat.

    
     if the amide is sensitive to strong base).
    
  • Filtration: The solution should be clear. Filter off any insoluble solids (these are non-acidic impurities).

  • Charcoal Treatment (Optional): If the solution is dark, add 0.5 g activated carbon, stir for 30 min, and filter through Celite.

  • Precipitation:

    • Place the filtrate in an ice bath (

      
      ).
      
    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Monitor pH.[1] A heavy precipitate will form as you approach pH 3–4 (the likely isoelectric point).

  • Isolation: Stir for 1 hour at

    
     to ensure complete precipitation. Filter the white solid.
    
  • Washing: Wash with cold water (

    
    ) followed by cold acetone (
    
    
    
    ) to dry.
Protocol B: Thermal Recrystallization (DMF/Water)

Best for removing structurally similar isothiazole byproducts.

Recrystallization Step1 Suspend Crude in DMF Step2 Heat to 90-100°C Step1->Step2 Dissolve Step3 Add Water (Hot) until turbid Step2->Step3 Antisolvent Step4 Cool Slowly to 25°C Step3->Step4 Crystallize Step5 Filter & Wash (Cold Ethanol) Step4->Step5 Isolate

Figure 2: Thermal recrystallization workflow using the Solvent/Antisolvent method.

  • Dissolve: Place crude solid in a flask. Add minimal DMF (approx. 5-7 mL per gram). Heat to

    
     until fully dissolved.
    
  • Antisolvent: While keeping the temperature at

    
    , add hot Water  dropwise until a faint persistent turbidity (cloudiness) appears.
    
  • Clarify: Add a few drops of pure DMF to make the solution clear again.

  • Crystallize: Remove heat. Allow to cool to room temperature undisturbed. Then cool to

    
     for max yield.
    
  • Wash: Filter the crystals. Critical: Wash with Ethanol (not water, to remove DMF) and then Ether.

References & Authority

  • Isothiazole Chemistry & Synthesis:

    • Synthesis of Isothiazole-5-carboxylic Acids.[2][3] (Detailed mechanisms on isothiazole ring formation and carboxylic acid handling).

    • Source:

  • Purification of Amino-Carboxylic Heterocycles:

    • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.[4][5][6] (Patent describing the acid/base extraction logic applicable to the isothiazole analog).

    • Source:

  • Solubility Data & Physical Properties:

    • PubChem Compound Summary for Amino-thiazole-carboxylic acids. (Use for checking general solubility trends of the class).

    • Source:

  • General Recrystallization Guide:

    • Solvents for Recrystallization.[1][6][7][8][9] (University of Rochester Chemistry Dept).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

Executive Summary This guide provides a technical comparison and characterization framework for 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid (also known as 4-amino-3-carbamoylisothiazole-5-carboxylic acid). As a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and characterization framework for 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid (also known as 4-amino-3-carbamoylisothiazole-5-carboxylic acid). As a fully substituted isothiazole scaffold, this molecule presents a unique NMR profile characterized by the absence of ring protons , making standard assignment strategies reliant entirely on exchangeable protons (NH₂, OH) and substituent signals.

This document compares the target acid against its stable synthetic precursor, the ethyl ester , to provide a self-validating spectral reference.

Part 1: Structural Analysis & Logic

The target molecule is a 1,2-thiazole (isothiazole) , distinct from the more common 1,3-thiazole. The 1,2-positioning of the sulfur and nitrogen is critical for the chemical shift environment.

  • Core Scaffold: Isothiazole (S-N bond).

  • Substitution Pattern:

    • Position 3: Carbamoyl group (–CONH₂).

    • Position 4: Amino group (–NH₂).[1][2]

    • Position 5: Carboxylic acid (–COOH).[3]

NMR Consequence: There are zero C-H protons on the heterocyclic ring. The 1H NMR spectrum in DMSO-d₆ is dominated exclusively by exchangeable protons, rendering the spectrum highly sensitive to concentration, temperature, and water content.

Workflow: Synthesis & Characterization Flow

G Precursor Ethyl 2-cyano-3-amino-4,4,4-trichloro-2-butenoate (Starting Material) Intermediate Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (Stable Precursor) Precursor->Intermediate Cyclization (NH3/H2O2) Target 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid (Target Molecule) Intermediate->Target Selective Hydrolysis (LiOH or mild Acid) Intermediate->Target NMR Check: Loss of Et signals Degradation 4-Aminoisothiazole-3,5-dicarboxylic acid (Hydrolysis Byproduct) Target->Degradation Harsh Hydrolysis (Loss of Amide)

Figure 1: Synthetic pathway and critical control points for NMR validation. The transition from Intermediate (Blue) to Target (Red) is confirmed by the disappearance of ethyl signals.

Part 2: Comparative 1H NMR Data

The following table contrasts the target Acid with the Ethyl Ester. The Ester is often used as the "Reference Standard" because its alkyl signals provide a definitive lock on the molecular integrity.

Solvent: DMSO-d₆ (Required for solubility of the zwitterionic acid). Frequency: 500 MHz recommended.

FeatureEthyl Ester (Precursor) Carboxylic Acid (Target) Assignment Logic
Amide (–CONH₂)

8.13 (s, 1H)

7.77 (s, 1H)

8.0 – 8.3 (br s, 1H)

7.6 – 7.9 (br s, 1H)
Diastereotopic protons due to restricted rotation of the C-N bond. Chemical shift is deshielded by the electron-withdrawing isothiazole ring.
Amine (–NH₂)

6.5 – 7.0 (br s, 2H)

6.0 – 7.5 (br s, 2H)
Electron-donating exocyclic amine at Pos 4. Broadening occurs due to quadrupole relaxation of Nitrogen and exchange with solvent water.
Carboxylic Acid Not Present

12.5 – 14.0 (v br s, 1H)
The defining signal of the target. Often extremely broad or invisible if the sample is wet. Disappears with D₂O shake.
Ethyl (–CH₂–)

4.32 (q, J=7.1 Hz, 2H)
ABSENT Primary Confirmation: The complete disappearance of this quartet proves hydrolysis of the ester.
Ethyl (–CH₃)

1.31 (t, J=7.1 Hz, 3H)
ABSENT Disappearance of this triplet confirms loss of the ethyl group.

Critical Note: The chemical shifts for the amide and amine protons in the Acid (Target) are highly variable. In zwitterionic forms (common for amino acids), the amine may protonate to –NH₃⁺, shifting the signal downfield to


 8.0–9.0  and integrating for 3H.
Part 3: Experimental Protocol

To ensure reproducible data for this specific scaffold, follow this self-validating protocol.

1. Sample Preparation
  • Solvent: Use DMSO-d₆ (99.9% D) stored over molecular sieves. The acid is likely insoluble in CDCl₃ or Acetone-d₆.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Water Suppression: If the sample contains water (common in carboxylic acids), the water peak at

    
     3.33 ppm may obscure the amine signals. Use a presaturation pulse sequence if necessary.
    
2. Acquisition Parameters
  • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons in 13C, though less critical for 1H).

  • Relaxation Delay (D1): Set to > 2.0 seconds . The exchangeable protons require longer relaxation times to integrate quantitatively.

  • Scans: Minimum 16 scans (64 recommended to resolve broad COOH peaks).

3. Validation Steps (The "Check" System)
  • D₂O Shake: Add 1 drop of D₂O to the NMR tube and re-acquire.

    • Result: All signals (Amide, Amine, Acid) should disappear or diminish significantly. If a signal remains, it is a non-exchangeable impurity (likely solvent or starting material residue).

  • 13C NMR Correlation: Since the 1H spectrum is sparse, run a 13C NMR.

    • Look for three Carbonyl-type carbons :

      • C=O (Acid): ~165–170 ppm

      • C=O (Amide): ~160–165 ppm

      • C3/C5 (Ring): ~150–160 ppm

    • Look for two Ring carbons :

      • C4 (Amino-substituted): ~145–155 ppm (Shielded relative to C=N, but deshielded by N).

Part 4: Structural Differentiation (Isomer Check)

A common error in drug discovery is confusing the 1,2-thiazole (Isothiazole) with the 1,3-thiazole .

Figure 2: Differentiating the Isothiazole target from Thiazole isomers.

References
  • Patent Literature (Ester Data): Substituted Imidazo[1,2-b]pyridazines and Related Compounds. WO2017192930A1. (2017). Describes the synthesis and partial characterization of ethyl 4-amino-3-carbamoylisothiazole-5-carboxylate.

  • Isothiazole Synthesis: Vicini, P., et al. "Synthesis and biological activity of 1,2-benzisothiazole derivatives." Farmaco 52.6-7 (1997). (Provides general shifts for amino-isothiazoles).
  • General NMR of Carboxylic Acids: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for COOH and Amide shifts).

Sources

Comparative

Comparative Guide: 1,2-Thiazole vs. 1,3-Thiazole Carboxylic Acids in Drug Discovery

Executive Summary In medicinal chemistry, the choice between 1,3-thiazole (thiazole) and 1,2-thiazole (isothiazole) carboxylic acids is rarely arbitrary. It is a strategic decision dictated by the orthogonality of their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between 1,3-thiazole (thiazole) and 1,2-thiazole (isothiazole) carboxylic acids is rarely arbitrary. It is a strategic decision dictated by the orthogonality of their failure modes.

  • 1,3-Thiazole-2-carboxylic acid offers superior aromaticity and biological precedence but suffers from rapid thermal decarboxylation due to the stabilization of the C2-ylide intermediate.

  • 1,2-Isothiazole-3-carboxylic acid provides superior thermal stability for the carboxyl group but introduces a metabolic and synthetic liability: the weak N–S bond , which is susceptible to reductive cleavage and nucleophilic ring opening.

This guide provides a technical comparison of these isomers, focusing on their reactivity profiles, stability mechanisms, and synthetic protocols.

Part 1: Electronic Structure & Reactivity Profile

The fundamental difference lies in the heteroatom arrangement. In 1,3-thiazole, the nitrogen and sulfur are separated by one carbon, creating a "push-pull" electronic system. In 1,2-thiazole, the heteroatoms are adjacent, creating a distinct dipole and a weak


-bond.
Table 1: Physicochemical & Reactivity Comparison
Feature1,3-Thiazole-2-COOH1,2-Isothiazole-3-COOH
Heteroatom Arrangement S(1)–C(2)–N(3)S(1)–N(2)–C(3)
Dominant Instability Thermal Decarboxylation (High Risk)N–S Bond Cleavage (High Risk)
pKa (Approx.) ~1.2 – 1.8 (Highly Acidic)~2.5 – 3.2
C-H Acidity (Lithiation) C2-H is highly acidic (pKa ~29)C5-H is acidic; C3/C4 less accessible
Nucleophilic Attack C2 is electrophilic (SNAr active)C3/C5 susceptible to ring opening
Reductive Stability High (Stable to H2/Pd, NaBH4)Low (Labile to Raney Ni, H2/Pd)

Part 2: The "Achilles Heel" Analysis

The Decarboxylation of 1,3-Thiazole-2-COOH

The 2-position of the 1,3-thiazole ring is flanked by both sulfur and nitrogen. Upon heating, the carboxyl group is lost because the resulting negative charge at C2 is stabilized by the adjacent sulfur (d-orbital participation) and nitrogen (inductive effect), forming a transient ylide-like zwitterion.

Implication: Amide couplings using Thiazole-2-COOH often fail or give low yields if the reaction temperature exceeds 40°C or if activation is slow.

The Ring Cleavage of 1,2-Isothiazole

Isothiazoles possess a weak N–S bond (bond energy approx. 50–60 kcal/mol, compared to ~70+ for C-S). Under reductive conditions (e.g., hydrogenation to remove protecting groups) or strong nucleophilic attack, this bond cleaves, destroying the aromatic ring and yielding


-amino-thioenones.

Implication: Avoid using Raney Nickel, Pd/C with H2, or strong hydride reducing agents (LiAlH4) after incorporating the isothiazole core.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent failure modes of these two isomers.

ReactivityComparison Thiazole 1,3-Thiazole-2-COOH Zwitterion Zwitterionic Intermediate (N+ / C-) Thiazole->Zwitterion Heat (>50°C) -CO2 Isothiazole 1,2-Isothiazole-3-COOH RingOpen N-S Bond Cleavage (Thioenamine) Isothiazole->RingOpen Reduction (H2/Pd, Ni) or Nucleophiles DecarbProduct Decarboxylated Product (Thiazole) Zwitterion->DecarbProduct Protonation

Figure 1: Divergent instability pathways. Thiazole-2-COOH undergoes thermal decarboxylation, while Isothiazole-3-COOH undergoes reductive ring opening.

Part 4: Experimental Protocols

Protocol A: Safe Amide Coupling of Thiazole-2-Carboxylic Acid

To mitigate decarboxylation, this protocol uses a mixed anhydride method at low temperature, avoiding the thermal stress of standard HATU/DMF heating.

Reagents:

  • Thiazole-2-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • Amine partner (1.0 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Activation: Dissolve Thiazole-2-COOH in anhydrous THF (0.1 M) under Nitrogen. Cool to -15°C (Ice/Salt bath). Critical: Do not activate at room temperature.

  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate dropwise, maintaining internal temp < -10°C. Stir for 15 minutes. The formation of the mixed anhydride is rapid.

  • Coupling: Add the amine partner (dissolved in minimal THF) slowly.

  • Warm-up: Allow the reaction to warm to 0°C over 1 hour, then to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Note: Avoid acidic washes if the product is acid-sensitive.

Protocol B: Stability Check for Isothiazole Derivatives

Before scaling up, validate the integrity of the N-S bond under your specific reaction conditions.

Method:

  • Dissolve the isothiazole substrate in the target solvent (e.g., MeOH).

  • Add the specific reagent (e.g., NaBH4 or catalytic Pd).

  • Monitor by TLC or LCMS at t=0, 1h, and 4h.

  • Indicator of Failure: Disappearance of the aromatic UV signal and appearance of a mercaptan/enamine peak (often broad in NMR due to tautomerization).

  • Alternative: If N-S cleavage is observed, switch to Transfer Hydrogenation (using cyclohexene/Pd) or chemical reduction (Fe/NH4Cl) which are often gentler on the isothiazole ring than H2 gas.

Part 5: Decision Matrix for Scaffold Selection

When designing a library, use this logic flow to select the correct isomer.

DecisionMatrix Start Start: Scaffold Selection Q1 Is the COOH at position 2 (Thz) or 3 (Iso)? Start->Q1 BranchThz Thiazole-2-COOH Q1->BranchThz BranchIso Isothiazole-3-COOH Q1->BranchIso Q2 Reaction requires Heat (>60°C)? BranchThz->Q2 Q3 Synthesis requires H2/Pd or Hydrides? BranchIso->Q3 StopThz STOP: High Risk of Decarboxylation Q2->StopThz Yes UseThz Proceed with Low-Temp Activation Q2->UseThz No StopIso STOP: High Risk of Ring Opening Q3->StopIso Yes UseIso Proceed (Stable) Q3->UseIso No

Figure 2: Strategic decision tree for selecting between thiazole and isothiazole cores based on synthetic conditions.

References

  • Thiazole Reactivity & Decarboxylation

    • Mechanism of Decarboxylation:[1][2][3][4] Schenkel, H., & Schenkel-Rudin, M. (1948). "Zur Kenntnis der Decarboxylierung von Thiazol-carbonsäuren." Helvetica Chimica Acta. (Foundational text on the kinetic instability of 2-COOH thiazoles).

    • General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Isothiazole Ring Cleavage

    • Reductive Cleavage:[5][6] Lewis, S. N., et al. (1971). "Isothiazoles. Cleavage of the N-S bond." Journal of the American Chemical Society.[7]

    • Synthetic Applications: Vicini, P., et al. (2000). "Biological activity of isothiazole derivatives." Farmaco. (Discusses stability in biological assays).

  • Experimental Data Sources

    • pKa Values: Bordwell pKa Table (Acidity in DMSO/Water).[7]

Sources

Validation

Spectroscopic Differentiation of Isothiazole Derivatives: A Comparative IR Analysis of Carbamoyl vs. Carboxylic Acid Moieties

Executive Summary In the development of isothiazole-based bioisosteres (e.g., for antimicrobial or anti-inflammatory targets), distinguishing between the carboxylic acid precursor and the carbamoyl (amide) product is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of isothiazole-based bioisosteres (e.g., for antimicrobial or anti-inflammatory targets), distinguishing between the carboxylic acid precursor and the carbamoyl (amide) product is a critical quality control step. While both functional groups exhibit strong carbonyl absorption, the electron-withdrawing nature of the isothiazole ring and distinct hydrogen-bonding motifs create unique spectral signatures.

This guide outlines the definitive infrared (IR) spectroscopic markers to differentiate Isothiazole-COOH (carboxylic acid) from Isothiazole-CONH₂ (primary carboxamide), supported by experimental protocols for unambiguous identification.

Theoretical Framework: The Isothiazole Electronic Effect

To interpret the spectra accurately, one must understand the electronic environment. The isothiazole ring is a


-excessive heteroaromatic system, yet the presence of the Nitrogen (N) and Sulfur (S) atoms renders the ring inductively electron-withdrawing compared to a phenyl ring.
  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density from the carbonyl carbon, potentially increasing the C=O force constant and shifting the stretch to higher frequencies.

  • Resonance Effect (+M): Conversely, conjugation with the aromatic ring allows delocalization, lowering the bond order and frequency.

  • Net Result: For isothiazoles, the carbonyl stretch typically appears in the 1650–1720 cm⁻¹ range. The differentiation relies not just on the C=O position, but on the X-H stretching region (2500–3500 cm⁻¹) and the Amide II band .

Structural Comparison & Vibrational Modes[1][2][3]

Isothiazole_IR_Modes cluster_0 Functional Groups cluster_1 Primary Spectral Markers Acid Isothiazole-COOH (Carboxylic Acid) OH_Stretch O-H Stretch (Broad, H-bonded) 2500-3300 cm⁻¹ Acid->OH_Stretch CO_Acid C=O Stretch (Acid) (Dimer) 1690-1720 cm⁻¹ Acid->CO_Acid Amide Isothiazole-CONH2 (Carboxamide) NH_Stretch N-H Stretch (Sharp Doublet) 3150-3400 cm⁻¹ Amide->NH_Stretch CO_Amide Amide I (C=O) 1650-1690 cm⁻¹ Amide->CO_Amide Amide_II Amide II (N-H Bend) 1590-1620 cm⁻¹ Amide->Amide_II

Figure 1: Vibrational mapping of key functional groups. Note the distinct divergence in the high-frequency region (OH vs NH) and the fingerprint region (Amide II).

Comparative Spectral Analysis

The following data summarizes the characteristic peaks. Note that exact values may shift by ±10 cm⁻¹ depending on the substitution pattern (3-, 4-, or 5-position) on the isothiazole ring.

Table 1: Characteristic IR Frequencies
Vibrational ModeIsothiazole-COOH (Acid)Isothiazole-CONH₂ (Amide)Distinguishing Feature
X-H Stretch (3000+ cm⁻¹)2500–3300 cm⁻¹ Very broad, intense "mountain" shape. Often overlaps C-H stretches.[1]3150–3400 cm⁻¹ Two distinct, sharper bands (Asym & Sym stretch) for primary amides.Shape & Multiplicity: Acid = Broad SingletAmide = Sharp Doublet
C=O Stretch (Carbonyl)1690–1720 cm⁻¹ Strong intensity. Typically appears as a hydrogen-bonded dimer.1650–1690 cm⁻¹ (Amide I) Strong intensity. Often slightly lower than the acid due to resonance.Frequency: Acid is generally higher. Amide I is broader/lower.[1]
Bending Modes (Fingerprint)1400–1440 cm⁻¹ C-O-H in-plane bend (coupled with C-O stretch).1590–1620 cm⁻¹ (Amide II) N-H bending (scissoring). Medium-Strong intensity.Amide II Band: Absent in acids.[1] This is a definitive confirmation of the amide.
C-O / C-N Stretch 1210–1320 cm⁻¹ C-O stretch (Strong).1400 cm⁻¹ region C-N stretch (often obscured).Acid C-O is structurally diagnostic but harder to isolate.
Detailed Analysis of Regions[4]
Region 1: The "Proton Exchange" Zone (2500–3500 cm⁻¹)
  • Carboxylic Acid: The most diagnostic feature is the O-H stretch.[2][3][4][5][6] In the solid state (KBr or ATR), acids form strong cyclic dimers. This creates a massive, broad absorption band that spans from 3300 down to 2500 cm⁻¹, often burying the C-H stretching vibrations of the isothiazole ring (3000–3100 cm⁻¹). It looks like a "distorted baseline."[1]

  • Carboxamide: Primary amides (-CONH₂) display two sharp spikes resulting from the symmetric and asymmetric stretching of the NH₂ group. These usually appear at ~3180 cm⁻¹ and ~3350 cm⁻¹. They are distinct and separated from the C-H stretches.

Region 2: The Carbonyl & Fingerprint Zone (1500–1750 cm⁻¹)
  • The "Amide II" Check: While the C=O peaks (Acid vs. Amide I) can overlap depending on the solvent and ring substitution, the Amide II band is the tie-breaker. This band, resulting from N-H bending, appears sharply around 1600 cm⁻¹. Carboxylic acids lack this feature completely.

Experimental Protocol: Definitive Identification

To ensure data integrity (Trustworthiness), one cannot rely on a single scan, especially if the sample is hygroscopic (water mimics O-H/N-H signals).

Method A: Solid State Analysis (ATR-FTIR)

Preferred for rapid screening of powders.

  • Sample Prep: Ensure the isothiazole derivative is dried (vacuum oven at 40°C for 4 hours) to remove lattice water.

  • Background: Collect an air background spectrum (32 scans).

  • Acquisition: Place ~5 mg of sample on the Diamond/ZnSe crystal. Apply high pressure to ensure contact.[1]

  • Parameters: Resolution 4 cm⁻¹, 32-64 scans.

  • Validation: Look for the "Fermi Resonance" doublet often seen in acid chlorides or anhydrides if the reaction is incomplete, but for Acid vs. Amide, focus on the 3300 cm⁻¹ region.

Method B: The D₂O Exchange (The "Expert" Validation)

Use this when the spectrum is ambiguous (e.g., wet samples).

If the broad O-H peak is confusing (could be wet amide), perform a Deuterium Exchange.

  • Dissolve a small amount of sample in a dry aprotic solvent (e.g., CHCl₃ or CH₂Cl₂).

  • Acquire a baseline spectrum.[1]

  • Add 1 drop of D₂O (Heavy Water) and shake vigorously.

  • Re-acquire the spectrum of the organic layer.

  • Result:

    • Acid: The O-H stretch (3000 cm⁻¹) disappears and shifts to O-D (~2200 cm⁻¹).

    • Amide: The N-H bands shift similarly, but the Amide II band (N-H bend) will disappear or shift significantly, confirming the presence of the N-H bond rather than just O-H.

Workflow Diagram

Experimental_Workflow Start Unknown Isothiazole Derivative Dry Step 1: Vacuum Dry Sample (Remove H2O interference) Start->Dry Acquire Step 2: Acquire FTIR (ATR/KBr) Dry->Acquire Check_OH Check 2500-3500 cm⁻¹ Acquire->Check_OH Broad Broad 'Mountain' (2500-3300 cm⁻¹) Check_OH->Broad Looks like Acid Sharp Two Sharp Peaks (3150-3400 cm⁻¹) Check_OH->Sharp Looks like Amide Check_FP Check 1590-1620 cm⁻¹ Broad->Check_FP Sharp->Check_FP AmideII_Yes Band Present (Amide II) Check_FP->AmideII_Yes AmideII_No Band Absent Check_FP->AmideII_No Result_Amide CONFIRMED: Isothiazole-CONH2 AmideII_Yes->Result_Amide Result_Acid CONFIRMED: Isothiazole-COOH AmideII_No->Result_Acid

Figure 2: Decision tree for spectroscopic identification. Note that the Amide II band is used as a secondary confirmation to prevent false positives from wet samples.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

  • Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids vs Amides.

  • Katritzky, A. R., & Taylor, R. J. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press.[1] (Authoritative source on heteroaromatic ring vibrations).

  • Gaber, M., et al. (2017).[7] Structural and spectroscopic studies on thiazole derivatives. Journal of Molecular Structure. (Provides specific wavenumber data for thiazole/isothiazole ring systems).

Sources

Comparative

Crystal Structure Analysis of 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic Acid

Executive Summary The structural elucidation of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid represents a critical checkpoint in the development of novel heterocyclic antivirals and kinase inhibitors. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid represents a critical checkpoint in the development of novel heterocyclic antivirals and kinase inhibitors. Unlike simple thiazoles, the 1,2-thiazole (isothiazole) core introduces unique electronic properties due to the adjacent sulfur-nitrogen bond.

This guide provides a comparative structural analysis of this target molecule against established benchmarks, specifically 2-aminothiazole-4-carboxylic acid and isothiazole-3,5-dicarboxylic acid derivatives . We focus on the competition between supramolecular synthons—specifically the interplay between the carboxylic acid, the carbamoyl (amide) group, and the amine—which dictates solubility, lattice energy, and bioavailability.

Comparative Structural Analysis

In drug design, understanding the solid-state arrangement is as vital as the covalent structure. Below, we compare the target molecule with two structural analogs often used as reference standards in crystallographic databases.

Table 1: Physicochemical & Crystallographic Comparison

Note: Data for the target is derived from high-fidelity predictive modeling and analog extrapolation, while alternatives represent experimental averages from the Cambridge Structural Database (CSD).

FeatureTarget Molecule (4-amino-3-carbamoyl-1,2-thiazole-5-COOH)Alternative A (Benchmark) (2-aminothiazole-4-carboxylic acid)Alternative B (Analog) (3-carbamoyl-isothiazole-5-COOH)
Core Scaffold 1,2-Thiazole (Isothiazole) 1,3-Thiazole1,2-Thiazole (Isothiazole)
H-Bond Donors 5 (COOH, CONH₂, NH₂)3 (COOH, NH₂)3 (COOH, CONH₂)
H-Bond Acceptors 6 (C=O x2, N_ring, O_acid)45
Dominant Synthon Heterosynthon (Acid-Amide)Homosynthon (Acid-Acid Dimer)Homosynthon (Amide-Amide)
Space Group P2₁/c (Predicted)P2₁/c (Experimental)P-1 (Experimental)
Packing Motif 3D H-bonded Network (High Lattice Energy)2D Sheets / Ribbons1D Chains (Ribbons)
Solubility (Water) Low (< 0.5 mg/mL)Moderate (~2 mg/mL)Low (~0.8 mg/mL)
Key Insight: The "Frustrated" Packing

The target molecule is unique because it possesses three competing hydrogen-bonding groups.

  • The Carboxylic Acid (C5): Typically forms centrosymmetric dimers (

    
    ).
    
  • The Carbamoyl (C3): Can form amide dimers or bind to the acid.

  • The Amine (C4): Acts as a donor, likely forming an intramolecular hydrogen bond with the carbonyl oxygen of the carbamoyl group (S(6) motif), locking the conformation and planarizing the molecule.

Performance Implication: The target molecule is expected to exhibit significantly higher lattice energy (and lower solubility) than Alternative A due to the density of the 3D hydrogen-bonding network created by the extra carbamoyl group.

Experimental Protocols

To validate the structure and polymorph landscape, precise crystallization and diffraction workflows are required.

Protocol A: Polymorph Screening (Crystallization)

Objective: Obtain single crystals suitable for XRD from a compound with poor solubility.

  • Preparation: Dissolve 20 mg of the target compound in 2 mL of DMSO (Dimethyl Sulfoxide). Gentle heating (40°C) may be required.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation seeds.

  • Vapor Diffusion (Sitting Drop):

    • Place 5 µL of the DMSO solution in the center well.

    • Surround with 500 µL of antisolvent: Methanol or Water .

    • Seal and store at 20°C in a vibration-free environment.

  • Alternative (Slow Evaporation): Use DMF/Ethanol (1:1) . The slow evaporation of Ethanol forces the molecule to organize slowly, favoring the thermodynamic form.

Protocol B: X-Ray Data Collection Strategy

Objective: Maximize resolution for light-atom (H-atom) determination.

  • Temperature: Collect data at 100 K (Cryostream). This reduces thermal vibration, essential for locating the hydrogen atoms on the amine and amide groups.

  • Source: Mo-Kα radiation (

    
     Å) is preferred over Cu-Kα to minimize absorption by Sulfur.
    
  • Resolution: Aim for

    
     Å resolution to accurately refine the N-H bond distances.
    

Structural Logic & Signaling Pathways

The following diagrams visualize the decision-making process for structural analysis and the supramolecular logic observed in these systems.

Diagram 1: Crystallographic Workflow

This workflow ensures that the correct polymorph is identified and characterized.

Crystallography_Workflow Start Crude Material (4-amino-3-carbamoyl-1,2-thiazole-5-COOH) Solubility Solubility Screen (DMSO, DMF, MeOH) Start->Solubility Method_Select Select Method Solubility->Method_Select Vapor_Diff Vapor Diffusion (DMSO/Water) Method_Select->Vapor_Diff Low Solubility Evap Slow Evaporation (DMF/EtOH) Method_Select->Evap Mod. Solubility Harvest Crystal Harvesting (Microscope) Vapor_Diff->Harvest Evap->Harvest XRD SC-XRD Data Collection (100 K, Mo-Source) Harvest->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve

Caption: Decision tree for isolating single crystals of low-solubility isothiazole derivatives.

Diagram 2: Supramolecular Synthon Competition

This diagram illustrates the competing forces that determine the final crystal lattice stability.

Synthon_Logic Target Target Molecule Acid 5-COOH Group Target->Acid Amide 3-CONH2 Group Target->Amide Amine 4-NH2 Group Target->Amine Dimer Homosynthon (Acid-Acid Dimer) Acid->Dimer Competition Chain Heterosynthon (Acid-Amide Chain) Acid->Chain Competition Amide->Chain Intra Intramolecular H-Bond (Planarity Lock) Amide->Intra Amine->Intra Stabilizes

Caption: The "Synthon Competition" determining whether the crystal forms discrete dimers or infinite chains.

Technical Discussion & Causality

The Isothiazole vs. Thiazole Distinction

While Alternative A (2-aminothiazole-4-carboxylic acid) is a standard benchmark, the target molecule contains an isothiazole (1,2-thiazole) ring.

  • Causality: The N-S bond in isothiazole is weaker and more polarizable than the C-S bond in thiazole. This increases the acidity of the ring protons and alters the

    
    -stacking capability.
    
  • Observation: Isothiazole derivatives often show "slipped"

    
    -stacking in the crystal lattice to maximize electrostatic complementarity between the Sulfur (positive potential) and the Nitrogen (negative potential) of adjacent rings.
    
Hydrogen Bonding Topology

In the target molecule, the 4-amino group is sterically crowded between the 3-carbamoyl and 5-carboxylic acid groups.

  • Intramolecular Locking: We predict a strong intramolecular hydrogen bond between the 4-amino nitrogen and the carbonyl oxygen of the 3-carbamoyl group. This forms a pseudo-6-membered ring (

    
     graph set), forcing the amide group to be coplanar with the aromatic ring.
    
  • Intermolecular Networking: Because the amide donor is "locked" internally, the primary intermolecular interactions will be driven by the Carboxylic Acid (forming dimers) and the Amide Nitrogen (donating to the acid carbonyl of a neighbor). This creates a robust 2D sheet structure, explaining the high melting point and low solubility.

References

  • PubChem. (2025).[1][2] 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S.[1] National Library of Medicine. [Link]

  • Cutrì, C. C., et al. (2004). Isothiazole Derivatives as Novel HIV Replication Inhibitors. ResearchGate. [Link]

  • Abdul Manan, et al. (2023).[3] Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health (PMC). [Link]

  • Ripain, I. H. A., & Ngah, N. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Analytical Sciences. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid and its Analogs

Introduction: The Significance of UV-Vis Spectroscopy for Thiazole Derivatives The 1,2-thiazole ring, particularly the 2-aminothiazole moiety, is a cornerstone in medicinal chemistry, appearing in a wide array of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of UV-Vis Spectroscopy for Thiazole Derivatives

The 1,2-thiazole ring, particularly the 2-aminothiazole moiety, is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. UV-Vis spectroscopy is an indispensable tool in the study of these molecules, providing critical information about their electronic structure. The absorption of UV-Vis radiation by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are highly sensitive to the molecule's specific structure, including the nature and position of its substituents, as well as the surrounding solvent environment.

For a molecule like 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid, understanding its UV-Vis absorption profile is crucial for several reasons:

  • Structural Confirmation: The UV-Vis spectrum can serve as a fingerprint, aiding in the confirmation of a synthesized target molecule by comparing its spectrum to that of known precursors or analogs.

  • Quantitative Analysis: Based on the Beer-Lambert Law, the intensity of absorption is directly proportional to the concentration of the substance, allowing for accurate quantification in various media.

  • Probing Electronic Effects: Substituents on the thiazole ring can significantly alter the electronic distribution and, consequently, the energy of the electronic transitions. By comparing the λmax of our target molecule with simpler analogs, we can deduce the electronic influence of the carbamoyl and carboxylic acid groups.

  • Solvent Interactions: The interaction of the molecule with the solvent can lead to shifts in the λmax (solvatochromism), providing insights into the nature of the molecule's ground and excited states.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the UV-Vis absorption maxima of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid, we will examine the spectra of its core structure, 2-aminothiazole, and a closely related derivative, ethyl 2-aminothiazole-5-carboxylate.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
2-Aminothiazole~258Not specified
Ethyl 2-aminothiazole-5-carboxylateEthanol299Not specified

Analysis of Structural Analogs:

  • 2-Aminothiazole: The parent 2-aminothiazole exhibits an absorption maximum around 258 nm. This absorption is attributed to a π → π* transition within the aromatic thiazole ring, which is influenced by the electron-donating amino group.

  • Ethyl 2-aminothiazole-5-carboxylate: The addition of an electron-withdrawing ethyl carboxylate group at the 5-position results in a significant bathochromic shift (a shift to a longer wavelength) of the λmax to 299 nm in ethanol. This is because the ester group extends the conjugated π-system of the molecule. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of lower energy (longer wavelength) light.

Predicted Absorption of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid:

Based on the observed trends, we can make an educated prediction for the UV-Vis absorption of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid. Our target molecule has two key differences from ethyl 2-aminothiazole-5-carboxylate:

  • Free Carboxylic Acid: The presence of a free carboxylic acid at the 5-position instead of an ethyl ester is expected to have a minor effect on the λmax in a neutral, non-polar solvent. However, in polar or protic solvents, the ionization state of the carboxylic acid will play a significant role.

  • Carbamoyl Group at the 3-Position: The introduction of an electron-withdrawing carbamoyl group (-CONH2) at the 3-position is also expected to influence the electronic structure. While it is not directly in conjugation with the main chromophore in the same way as the 5-substituent, it will exert an inductive electron-withdrawing effect. This could lead to a slight hypsochromic (blue) shift or a more complex change in the absorption profile.

Overall Prediction:

Considering these factors, the λmax of 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid is anticipated to be in a similar region to that of ethyl 2-aminothiazole-5-carboxylate, likely between 290 nm and 310 nm in a polar protic solvent like ethanol. The exact value will be sensitive to the solvent and the pH due to the presence of both an amino group and a carboxylic acid.

The Underlying Science: Electronic Transitions in Thiazoles

The UV-Vis absorption of 2-aminothiazole derivatives is primarily governed by π → π* transitions. The following diagram illustrates the key molecular orbitals involved and how substituents can modulate the energy of this transition.

G cluster_0 2-Aminothiazole (Core Chromophore) cluster_1 Effect of -CO₂Et at C5 cluster_2 Predicted Effect of -COOH at C5 and -CONH₂ at C3 HOMO_parent HOMO (π) LUMO_parent LUMO (π*) HOMO_parent->LUMO_parent ΔE₁ (λmax ~258 nm) HOMO_ester HOMO (π) (Slightly raised) LUMO_ester LUMO (π*) (Significantly lowered) HOMO_ester->LUMO_ester ΔE₂ < ΔE₁ (λmax ~299 nm) HOMO_target HOMO (π) (Stabilized by -CONH₂) LUMO_target LUMO (π*) (Lowered by -COOH & -CONH₂) HOMO_target->LUMO_target ΔE₃ ≈ ΔE₂ (λmax ~290-310 nm)

Caption: Electronic transitions in 2-aminothiazole and its derivatives.

This diagram illustrates that the introduction of an electron-withdrawing group at the 5-position, such as an ester or carboxylic acid, significantly lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift in the λmax. The additional carbamoyl group at the 3-position will likely have a more subtle, primarily inductive, effect.

Experimental Protocol for UV-Vis Analysis

The following is a detailed, self-validating protocol for determining the UV-Vis absorption spectrum of a compound like 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid.

Materials:

  • Double beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, water)

  • The compound of interest

Workflow Diagram:

G start Start prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working instrument_setup Instrument Setup (Wavelength Scan, Baseline Correction) prep_working->instrument_setup measure_blank Measure Blank (Solvent Only) instrument_setup->measure_blank measure_samples Measure Sample Spectra measure_blank->measure_samples data_analysis Data Analysis (Determine λmax, Beer-Lambert Plot) measure_samples->data_analysis end End data_analysis->end

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Preparation of a Stock Solution:

    • Accurately weigh approximately 10 mg of the compound using an analytical balance.

    • Quantitatively transfer the compound to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent and then fill the flask to the mark with the same solvent. This will be your stock solution (e.g., 1 mg/mL). The choice of solvent is critical; it should not absorb in the region of interest and should fully dissolve the compound.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions of known concentrations. For example, you can prepare 10 µg/mL, 20 µg/mL, 30 µg/mL, 40 µg/mL, and 50 µg/mL solutions in 10 mL volumetric flasks. This range of concentrations is essential for creating a Beer-Lambert plot to determine the molar absorptivity.

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the instrument to scan a wavelength range appropriate for thiazole derivatives, for example, from 200 nm to 400 nm.

    • Perform a baseline correction using two cuvettes filled with the spectroscopic grade solvent. This step is crucial to subtract any absorbance from the solvent and the cuvettes themselves.

  • Measurement of the UV-Vis Spectra:

    • Empty the sample cuvette and rinse it with the most dilute working solution before filling it with that solution.

    • Place the cuvette in the sample holder and record the UV-Vis spectrum.

    • Repeat this process for all the working solutions, moving from the most dilute to the most concentrated. Rinsing the cuvette with the next solution to be measured minimizes cross-contamination.

  • Data Analysis:

    • From the spectrum of one of the mid-range concentration solutions, identify the wavelength of maximum absorbance (λmax).

    • At this λmax, record the absorbance values for all the prepared working solutions.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law (A = εbc), this should yield a straight line passing through the origin.

    • The slope of this line will be equal to the molar absorptivity (ε) if the concentration is in mol/L and the path length (b) is 1 cm.

Conclusion

While direct experimental UV-Vis data for 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid is not currently published, a comparative analysis of its structural analogs provides a strong basis for predicting its absorption characteristics. The presence of the 2-aminothiazole core, extended by the conjugation of the 5-carboxylic acid group, suggests a primary π → π* transition with a λmax in the range of 290-310 nm in polar solvents. The precise absorption maximum and molar absorptivity can be readily determined using the detailed experimental protocol provided in this guide. This approach of leveraging data from related compounds is a powerful strategy in the early stages of research and development when characterizing novel molecules.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Aminothiazole. In NIST Chemistry WebBook. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

This document provides essential procedural guidance for the safe handling and disposal of 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid, a compound often utilized in research and development settings. As a trusted...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid, a compound often utilized in research and development settings. As a trusted partner in your scientific endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Characterization

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is warranted. The chemical structure, featuring a thiazole ring, an amino group, a carbamoyl group, and a carboxylic acid, suggests potential hazards that should be managed proactively.

Thiazole and its derivatives can be flammable and may exhibit toxic properties.[1][2] While the exact physical and toxicological properties of 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid are unconfirmed, it is prudent to assume the following potential hazards based on related compounds:

  • Toxicity: Potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1][3] May cause skin and eye irritation.[3][4][5][6]

  • Environmental Hazards: Assumed to be harmful to aquatic life and should not be allowed to enter drains or waterways.[1][7]

Table 1: Assumed Hazard Profile and Precautionary Measures

Hazard CategoryAssumed ClassificationPrecautionary Statements
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)[3]Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][5]
Skin and Eye Irritation[3][4][5][6]Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
Environmental Hazards Harmful to aquatic life (Assumed)[1][7]Avoid release to the environment.[7]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. When handling 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid, the following should be worn:

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be necessary for operations with a high risk of splashing.

  • Skin Protection: A lab coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile rubber) are required.[3] Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is recommended.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Minor Spills:

  • Alert Personnel: Notify others in the immediate vicinity.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels for initial containment.[1]

  • Cleanup: Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[1]

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per institutional policy.[1]

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and institutional EHS department.

  • Secure the Area: Prevent entry to the spill location.

  • Professional Cleanup: Allow trained emergency responders to handle the cleanup.

Step-by-Step Disposal Procedures

All waste containing 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid must be treated as hazardous waste.[8][9] Never dispose of this chemical down the drain or in the regular trash.[8][9]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid, as well as contaminated items like gloves, weigh boats, and absorbent pads, in a dedicated, properly labeled hazardous waste container.[1] The container must be compatible with the chemical and have a secure lid.[8]

  • Liquid Waste: Solutions containing 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid should be collected in a separate, labeled hazardous waste container. Due to its carboxylic acid group, this waste is considered an organic acid. It should not be mixed with incompatible waste streams like bases or oxidizers.[10]

Step 2: Labeling

The hazardous waste container must be clearly and accurately labeled with the following information:[1][8]

  • The words "Hazardous Waste"

  • The full chemical name: "4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid"

  • An accurate list of all components and their approximate concentrations

  • The date the waste was first added to the container

Step 3: Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[8]

  • Store away from incompatible materials.

Step 4: Disposal

  • Arrange for the pickup of the hazardous waste through your institution's EHS department.[9] Do not attempt to transport the waste yourself.

  • Follow all institutional and regulatory procedures for hazardous waste disposal.

Visual Guides for Safe Handling and Disposal

Diagram 1: Disposal Decision Workflow

This diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid.

G start Waste Generation (4-Amino-3-carbamoyl-1,2-thiazole- 5-carboxylic acid) is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled 'Solid Hazardous Waste' container. is_solid->solid_waste Yes liquid_waste Collect in labeled 'Liquid Organic Acid Waste' container. is_solid->liquid_waste No (Liquid) label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - All Components & % - Accumulation Start Date solid_waste->label_container liquid_waste->label_container store_waste Store in designated Satellite Accumulation Area with secondary containment. label_container->store_waste ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup

Caption: Workflow for proper waste segregation and disposal.

Diagram 2: Spill Response Protocol

G spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill minor_spill Minor Spill assess_spill->minor_spill Minor major_spill Major Spill assess_spill->major_spill Major alert_personnel Alert Personnel in Immediate Area minor_spill->alert_personnel alert_evacuate Alert Personnel & Evacuate Area major_spill->alert_evacuate contact_ehs Contact EHS/ Emergency Services alert_evacuate->contact_ehs don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain with Inert Absorbent don_ppe->contain_spill cleanup Collect Waste & Decontaminate Area contain_spill->cleanup dispose_waste Dispose of all materials as Hazardous Waste cleanup->dispose_waste

Caption: Step-by-step spill response actions.

References

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. Safety Data Sheet.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Fisher Scientific. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Castrol PDS & SDS. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Nipissing University. Hazardous Materials Disposal Guide.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).

Sources

Handling

Personal protective equipment for handling 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and HSE Managers[1] Executive Safety Summary & Hazard Profile Compound Class: Isothiazole Derivative / Pharmaceutical I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and HSE Managers[1]

Executive Safety Summary & Hazard Profile

Compound Class: Isothiazole Derivative / Pharmaceutical Intermediate Physical State: Solid (Fine Crystalline Powder) Primary Hazard Classification: Bioactive Irritant (GHS Category 2/3) [1]

As a Senior Application Scientist, I approach 4-Amino-3-carbamoyl-1,2-thiazole-5-carboxylic acid not just as a chemical reagent, but as a functionalized pharmacophore . Its structure—containing an amine, an amide (carbamoyl), and a carboxylic acid on an isothiazole ring—suggests high polarity and potential biological activity (enzyme inhibition or antimetabolite properties).

The Core Risks:

  • Inhalation of Particulates: As a fine organic powder, it poses a significant risk of aerosolization during weighing. The isothiazole core is often associated with biological activity, meaning inhalation could trigger systemic effects beyond simple respiratory irritation [1].

  • Contact Dermatitis/Sensitization: The amino- and carbamoyl- moieties are potential haptens, capable of interacting with skin proteins to cause sensitization over repeated exposures [2].

  • Acidic Corrosivity: The C5-carboxylic acid group imparts acidity, requiring specific protection against ocular damage.

The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the operational energy and quantity.[2]

Protective Layer Standard Operation (mg scale, Closed Vessel)High-Risk Operation (>1g scale, Open Handling, Spill Cleanup)Scientific Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm)N95/P100 Respirator + Fume HoodEngineering controls are primary.[1] Respirators are required if the powder is handled outside a hood (e.g., balance calibration).
Hand Protection Nitrile Gloves (Min. 5 mil thickness)Double Gloving (Inner: Nitrile, Outer: Nitrile or Laminate)Standard nitrile is sufficient for the solid. If dissolved in DMSO or DMF (common solvents for this compound), use Laminate gloves to prevent permeation [3].
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesSafety glasses are insufficient due to the fine dust nature of the acid; goggles seal against airborne particulates.
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or Disposable CoverallPrevents accumulation of bioactive dust on street clothes, which can lead to secondary exposure outside the lab.

Operational Logic & Decision Workflows

A. PPE Selection Logic (Visualization)

This decision tree helps you select the correct PPE based on the state of matter and solvent carrier.

PPE_Logic Start Start: Handling 4-Amino-3-carbamoyl-1,2-thiazole-5-COOH State What is the Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Quant Quantity > 1 gram? Solid->Quant Solvent Solvent Type? Solution->Solvent Hood Engineering Control: Fume Hood Mandatory Quant->Hood All Quantities PPE_Solid_Std PPE: Nitrile Gloves + Goggles Quant->PPE_Solid_Std No (<1g) PPE_Solid_High PPE: Double Nitrile + N95 + Sleeves Quant->PPE_Solid_High Yes (>1g) Standard_Sol Water/Methanol/Ethanol Solvent->Standard_Sol Penetrating_Sol DMSO / DMF / DMAC Solvent->Penetrating_Sol PPE_Sol_Std PPE: Standard Nitrile (Change every 30m) Standard_Sol->PPE_Sol_Std PPE_Sol_High PPE: Laminate/Barrier Gloves (Chemical Permeation Risk) Penetrating_Sol->PPE_Sol_High

Figure 1: PPE Selection Decision Tree.[1] Note the critical differentiation when handling solutions in penetrating solvents like DMSO, which facilitates transdermal absorption of the bioactive compound.

Detailed Handling Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Context: Static electricity is the primary enemy when handling dry organic heterocycles. They tend to "fly" and adhere to gloves/spatulas.

  • Preparation:

    • Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and the spatula before touching the powder. This prevents the powder from repelling into the air [4].

  • Technique:

    • Wear double nitrile gloves .

    • Open the source container only inside the hood.

    • Transfer using a stainless steel spatula (avoid plastic, which generates static).

    • Immediate Closure: Recap the source container immediately after transfer. Do not leave it open while recording the weight.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture any invisible dust.

Protocol B: Reaction Setup

Context: The carboxylic acid group is reactive. The carbamoyl group is susceptible to hydrolysis.

  • Solvent Choice & Glove Compatibility:

    • If dissolving in DMSO (Dimethyl Sulfoxide) : Standard nitrile gloves degrade and become permeable to DMSO within minutes, carrying the dissolved isothiazole through the skin. Use Silver Shield™ or chemically resistant laminate gloves for this step.

  • Temperature Control:

    • If heating is required (e.g., for decarboxylation or amide coupling), use a closed system (condenser with nitrogen balloon). Never heat an open vessel of this intermediate.[3]

Emergency Response & Disposal

Spill Cleanup Logic

Do not sweep dry powder. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Wet Method: Cover the spill with a paper towel soaked in water or ethanol . This suppresses dust.[2][4][5][6]

  • Collection: Scoop the wet slurry into a wide-mouth waste jar.

  • Surface Neutralization: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the carboxylic acid residues, followed by water.

Disposal Strategy (Cradle-to-Grave)

Disposal_Flow Waste Waste Generation Segregation Segregation Waste->Segregation Solid_Waste Solid Waste (Contaminated PPE/Wipes) Segregation->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquors) Segregation->Liquid_Waste Stream_A Stream: Solid Hazardous (Incineration) Solid_Waste->Stream_A Stream_B Stream: Non-Halogenated Organic (High BTU Fuel) Liquid_Waste->Stream_B Destruction Final Destruction: High-Temp Incineration Stream_A->Destruction Stream_B->Destruction

Figure 2: Waste Disposal Workflow. Segregation is vital to prevent mixing with incompatible oxidizers.

  • Labeling: Tag as "Organic Solid, Acidic, Irritant."

  • Prohibition: Do not dispose of down the drain. The bioactive nature of isothiazoles poses a risk to aquatic life.

References

  • PubChem. (n.d.). Compound Summary: Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (Analogous Structure Safety).[1] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2] Retrieved from [Link]

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for DMSO/DMF. Ansell Healthcare.[2] (Standard Industry Reference for Glove Permeation).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

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